6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine
Description
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHTWJPYTFRDLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442634 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178209-29-5 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178209-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H-cyclopenta[b]pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is presented in a two-step process, commencing with the formation of a key intermediate, 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, followed by its reduction to the target primary amine. Detailed experimental protocols, quantitative data, and process visualizations are included to facilitate replication and further development by researchers in the field.
I. Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-stage process. The initial step involves the construction of the fused heterocyclic core, 6,7-dihydro-5H-cyclopenta[b]pyridine, functionalized with a nitrile group at the 3-position. This intermediate, 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, is then subjected to reduction to yield the desired 3-amino derivative. This strategy leverages established multicomponent reactions for the efficient assembly of the pyridine ring and standard, reliable methods for nitrile reduction.
Logical Workflow of the Synthesis
Physicochemical Properties of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine. Due to a lack of experimentally determined data for this specific molecule, this document presents a compilation of predicted values and data from structurally related analogs to offer a comparative analysis. Detailed, generalized experimental protocols for determining key physicochemical parameters for aromatic amines are also provided to guide researchers in the empirical characterization of this and similar compounds.
Introduction
This compound (CAS RN: 178209-29-5) is a heterocyclic amine containing a fused cyclopentane and pyridine ring system. This structural motif is of interest in medicinal chemistry and drug discovery due to its presence in various biologically active molecules. A thorough understanding of the physicochemical properties of this compound is crucial for its potential development, including formulation, pharmacokinetics, and toxicological assessment. This guide aims to consolidate the available information and provide a framework for its experimental determination.
Physicochemical Properties
Table 1: Molecular and Predicted Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂ | --INVALID-LINK-- |
| Molecular Weight | 134.18 g/mol | --INVALID-LINK-- |
| Predicted XlogP | 0.9 | --INVALID-LINK-- |
Table 2: Physicochemical Properties of Structurally Related Analogs
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 6,7-Dihydro-5H-cyclopenta[b]pyridine | 68-72 | 245-248 (at 760 mmHg) | Soluble in ethanol, DMSO, dichloromethane; slightly soluble in water.[1] |
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | 62-63 | Not available | Not available.[2] |
| 2-Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | 149-151 | Not available | Not available.[3][4][5] |
| 2-Methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | 171-173 | Not available | Not available.[3][4] |
Experimental Protocols
The following are detailed, generalized methodologies for the experimental determination of key physicochemical properties of solid aromatic amines.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.[6] A sharp melting range typically signifies a pure compound, while a broad melting range suggests the presence of impurities.[6]
Methodology: Capillary Method [7]
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.
-
Measurement: The sample is heated at a controlled rate. A preliminary, rapid heating can be performed to determine an approximate melting range. Subsequently, a new sample is heated slowly (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Aqueous Solubility Determination
Aqueous solubility is a crucial parameter influencing the bioavailability and formulation of a drug candidate.[8]
Methodology: Shake-Flask Method [8]
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Processing: The saturated solution is filtered to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A standard calibration curve is used for accurate quantification.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is a critical determinant of its ionization state at different pH values, which affects its solubility, permeability, and receptor binding.
Methodology: Potentiometric Titration [9][10]
-
Sample Preparation: A precise amount of this compound is dissolved in a known volume of water.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.[11]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method [12]
-
Phase Preparation: n-Octanol and water are mutually saturated by mixing and then allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.
-
Equilibration: The mixture is agitated until the compound has fully partitioned between the two phases and equilibrium is reached.
-
Phase Separation and Quantification: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers. The concentration of the compound in each phase is then determined using an appropriate analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[13]
Visualizations
As no specific signaling pathways for this compound have been identified in the literature, a generalized experimental workflow for the physicochemical characterization of a novel amine compound is presented below.
Conclusion
This technical guide has summarized the currently available physicochemical information for this compound. While experimentally determined data for this specific compound remains elusive, the provided data on related analogs and the detailed experimental protocols offer a solid foundation for researchers to conduct their own characterizations. The systematic determination of these properties is a critical step in advancing the study and potential application of this and other novel chemical entities in the fields of pharmaceutical and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. rsc.org [rsc.org]
- 3. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. byjus.com [byjus.com]
- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. acdlabs.com [acdlabs.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide on the Putative Mechanism of Action of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine and General Strategies for Elucidating the MOA of Novel Kinase Inhibitors
Disclaimer: As of late 2025, specific, publicly available research detailing the definitive mechanism of action for 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine is scarce. This compound is recognized as a valuable building block in the synthesis of bioactive molecules, including potential kinase inhibitors and antiviral agents.[1] This guide, therefore, outlines a putative mechanism of action within the context of kinase inhibition, a likely application for derivatives of this scaffold. Furthermore, it provides a comprehensive overview of the experimental protocols and methodologies that researchers and drug development professionals would employ to elucidate the precise mechanism of action for a novel compound of this class.
Introduction: The Therapeutic Potential of the Cyclopenta[b]pyridine Scaffold
The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a rigid bicyclic structure that serves as a versatile scaffold in medicinal chemistry. Its structural characteristics make it an attractive starting point for the development of targeted therapies. While diverse biological activities have been explored for related heterocyclic systems, including sigma-1 receptor antagonism and anticancer properties[2][3], a prominent application for this particular scaffold is in the development of kinase inhibitors.[1]
Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of substrate proteins.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[4] This guide will proceed under the hypothesis that this compound derivatives are designed as kinase inhibitors and will detail the necessary experimental framework to validate this and determine their mechanism of action.
Hypothetical Mechanism of Action: Kinase Inhibition
Derivatives of this compound are likely designed to function as inhibitors of specific protein kinases. The core mechanism would involve the compound binding to a kinase, thereby preventing the transfer of a phosphate group from ATP to a protein substrate. This inhibition can occur through several modes:
-
ATP-Competitive Inhibition: The compound binds to the highly conserved ATP-binding site of the kinase, directly competing with the endogenous ATP. This is the most common mechanism for small-molecule kinase inhibitors.
-
Non-Competitive Inhibition: The inhibitor binds to a site distinct from the ATP-binding pocket, known as an allosteric site. This binding event induces a conformational change in the kinase, reducing its catalytic efficiency.[5]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
-
Covalent Inhibition: The compound forms a permanent covalent bond with a reactive residue within or near the active site of the kinase.
Elucidating which of these mechanisms is at play, and with what specificity and potency, is the primary goal of the experimental protocols outlined below.
Experimental Protocols for Mechanism of Action Elucidation
The following sections describe a typical workflow for characterizing a novel potential kinase inhibitor.
The initial step is to identify the specific kinase(s) that the compound interacts with.
-
Kinome Screening: A broad screening of the compound against a large panel of kinases (e.g., a kinome scan) is the standard approach to identify primary targets and assess selectivity. This is often performed using binding assays.
-
Methodology: A common platform is an affinity-based competition binding assay. The test compound is incubated with a library of kinases, each immobilized on a solid support or linked to a reporter system. The displacement of a known, labeled ligand for each kinase is measured, and the amount of test compound bound is quantified. This provides a profile of the compound's binding affinity across the kinome.
-
Once primary targets are identified, a series of biochemical assays are conducted to quantify the inhibitory activity and characterize the binding kinetics.
-
Enzyme Inhibition Assays (IC50 Determination): These assays measure the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC50).
-
Methodology (TR-FRET Assay): Homogeneous Time-Resolved Fluorescence (TR-FRET) assays are widely used.[5] A specific kinase, its substrate (often a peptide), and ATP are incubated with varying concentrations of the inhibitor. The reaction is stopped, and a europium-labeled antibody specific for the phosphorylated substrate is added, along with an acceptor fluorophore. If the substrate is phosphorylated, the antibody binds, bringing the europium donor and the acceptor into close proximity, resulting in a FRET signal. The decrease in the FRET signal correlates with the inhibitory activity of the compound.
-
-
Binding Affinity Assays (Kd Determination): These assays directly measure the binding affinity (dissociation constant, Kd) of the compound to the kinase.
-
Methodology (Fluorescence Polarization): This method measures the change in the rotational mobility of a fluorescently labeled ligand (tracer) upon binding to the kinase.[5] In a competitive setup, the inhibitor displaces the tracer, leading to a decrease in fluorescence polarization. The Kd can be determined from the concentration-dependent displacement.
-
-
Mechanism of Inhibition Studies: To determine if the inhibition is ATP-competitive, enzyme kinetics studies are performed.
-
Methodology: The initial rates of the kinase reaction are measured at various concentrations of both the inhibitor and ATP. The data are then plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[ATP]). The pattern of the lines at different inhibitor concentrations reveals the mechanism of inhibition (e.g., intersecting lines on the y-axis indicate competitive inhibition).
-
Biochemical assays confirm direct enzyme inhibition, but cell-based assays are crucial to determine if the compound is active in a physiological context.
-
Cellular Target Engagement Assays: These assays confirm that the compound binds to its intended target within living cells.
-
Methodology (NanoBRET™): The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for this purpose.[5] The target kinase is expressed in cells as a fusion with a NanoLuc® luciferase. A fluorescently labeled tracer that binds to the kinase is added to the cells, followed by the test compound. If the compound enters the cells and binds to the kinase, it will displace the tracer, leading to a decrease in the BRET signal.
-
-
Phosphorylation Inhibition Assays: These assays measure the ability of the compound to inhibit the phosphorylation of the kinase's downstream substrates in cells.
-
Methodology (Western Blot or ELISA): Cells are treated with the compound, and then stimulated to activate the signaling pathway of interest. Cell lysates are then analyzed by Western blot or ELISA using antibodies that specifically recognize the phosphorylated form of the downstream substrate. A reduction in the phosphorylation signal indicates on-target activity.
-
Data Presentation: Quantitative Summary
The data generated from the aforementioned experiments should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Biochemical Activity and Selectivity Profile
| Kinase Target | Binding Affinity (Kd, nM) | Enzyme Inhibition (IC50, nM) | Selectivity Score (vs. Panel of X Kinases) |
|---|---|---|---|
| Kinase A | 15 | 25 | 100-fold vs. Kinase B |
| Kinase B | 1500 | 2800 | - |
| Kinase C | >10,000 | >10,000 | - |
Table 2: Cellular Activity and Target Engagement
| Assay Type | Cell Line | Cellular Potency (EC50, nM) | Notes |
|---|---|---|---|
| Target Engagement (NanoBRET™) | HEK293 | 80 | Confirms target binding in live cells |
| Substrate Phosphorylation (ELISA) | A549 | 150 | Measures functional downstream effect |
| Cell Proliferation | A549 | 250 | Demonstrates anti-proliferative effect |
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are essential for conveying complex relationships and processes.
Caption: A representative kinase signaling pathway illustrating the inhibitory action.
Caption: Experimental workflow for elucidating the mechanism of action.
Conclusion
While the specific molecular target and mechanism of action for this compound itself are not yet fully characterized in public literature, its utility as a scaffold for kinase inhibitors provides a strong hypothetical framework. For any derivative of this compound entering a drug discovery pipeline, a systematic and multi-faceted experimental approach is essential. By combining broad kinome screening with detailed biochemical and cell-based assays, researchers can build a comprehensive profile of the compound's potency, selectivity, and mechanism of action, ultimately paving the way for its development as a potential therapeutic agent.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Spectroscopic Data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine. Due to the limited availability of direct experimental data for this specific molecule, this document presents a combination of data from closely related analogs and predicted values based on the spectroscopic behavior of similar chemical structures. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound and its derivatives.
Predicted and Analog-Based Spectroscopic Data
The following tables summarize the expected and known spectroscopic data for this compound and its core structure. The predictions are derived from the analysis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one and 3-aminopyridine.
Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) for this compound (in CDCl₃) | Experimental Data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (400 MHz, CDCl₃)[1] |
| H-2 | ~7.8 - 8.0 | - |
| H-4 | ~6.8 - 7.0 | - |
| H-5 (CH₂) | ~2.9 - 3.1 (t) | 3.27 (dd, J = 8.0, 4.0 Hz, 2H) |
| H-6 (CH₂) | ~2.0 - 2.2 (quintet) | 2.81-2.74 (m, 2H) |
| H-7 (CH₂) | ~2.8 - 3.0 (t) | - |
| NH₂ | ~3.5 - 4.5 (br s) | - |
Note: The chemical shifts for the aromatic protons in the 3-amino derivative are predicted to be shifted upfield compared to the unsubstituted pyridine ring due to the electron-donating nature of the amino group.
Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for this compound (in CDCl₃) | Experimental Data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (101 MHz, CDCl₃)[1] |
| C-2 | ~140 - 145 | - |
| C-3 | ~145 - 150 | - |
| C-4 | ~115 - 120 | 122.47 |
| C-4a | ~150 - 155 | 174.36 |
| C-5 | ~30 - 35 | 35.78 |
| C-6 | ~20 - 25 | 28.73 |
| C-7 | ~30 - 35 | - |
| C-7a | ~155 - 160 | 155.72 |
| C=O | - | 204.88 |
Note: The amino group at the C-3 position is expected to significantly shield the C-3 and C-4 carbons, leading to lower chemical shifts compared to the unsubstituted analog.
Table 3: IR (Infrared) Spectroscopy Data
| Vibrational Mode | Predicted Frequency (cm⁻¹) for this compound | Experimental Data for 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives[2][3] |
| N-H Stretch (asymmetric & symmetric) | 3400 - 3200 (two bands) | - |
| C-H Stretch (aromatic) | 3100 - 3000 | 3067, 3032 |
| C-H Stretch (aliphatic) | 2980 - 2850 | 2977, 2935 |
| C=N Stretch (pyridine ring) | ~1600 | 1599 |
| N-H Bend | ~1620 | - |
| C-N Stretch | ~1300 - 1250 | - |
Table 4: Mass Spectrometry (MS) Data
| Analysis Type | Predicted Value for this compound | Experimental Data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one[1] |
| Molecular Formula | C₈H₁₀N₂ | C₈H₇NO |
| Exact Mass | 134.0844 | 133.0528 |
| [M+H]⁺ | 135.0917 | 134.0606 (Calculated), 134.0598 (Found) |
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
-
¹H NMR Acquisition :
-
Spectrometer: A 400 MHz or higher field strength spectrometer is recommended for better signal dispersion.[1]
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
-
¹³C NMR Acquisition :
-
Pulse Sequence: A proton-decoupled experiment (e.g., zgpg30) is used to obtain a spectrum with single lines for each carbon.
-
Acquisition Parameters:
-
Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is generally required.
-
A longer relaxation delay may be necessary for quaternary carbons.
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. This is a common and convenient method for solid samples.[3]
-
KBr Pellet : Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition :
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
-
A background spectrum of the empty sample holder (or clean ATR crystal) should be collected and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
-
High-Resolution Mass Spectrometry (HRMS) :
-
Ionization Source: Electrospray ionization (ESI) is a common technique for this type of molecule, typically forming the [M+H]⁺ ion.[1]
-
Mass Analyzer: A high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap is used to determine the accurate mass to within a few parts per million (ppm).[1]
-
This allows for the unambiguous determination of the elemental composition.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.
References
The Emerging Therapeutic Potential of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine Analogs as PIM Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives showing a range of biological activities. This technical guide focuses on the burgeoning class of 3-amino analogs of this scaffold, which have been identified as potent inhibitors of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, a family of serine/threonine kinases implicated in cancer cell proliferation and survival. This document provides a comprehensive overview of the available quantitative data, experimental protocols, and the underlying signaling pathways associated with these promising therapeutic agents.
Core Chemical Structure
The foundational structure for this class of compounds is 6,7-dihydro-5H-cyclopenta[b]pyridin-3-amine. The analogs discussed herein are primarily substitutions on the 3-amino group.
Caption: General structure of this compound.
Biological Activity: PIM Kinase Inhibition
Analogs of this compound have been investigated as inhibitors of PIM kinases, which are key regulators of cell cycle progression, apoptosis, and protein synthesis. The PIM kinase family consists of three isoforms: PIM-1, PIM-2, and PIM-3. Overexpression of these kinases is associated with various hematological malignancies and solid tumors.
Quantitative Data
A patent has disclosed a series of these compounds with potent inhibitory activity against PIM kinases[1]. The following table summarizes the biological data for representative analogs.
| Compound ID | R Group on 3-amino | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) |
| Example 1 | [6-(2,6-difluorophenyl)-5-fluoropyridin-2-yl]methyl | < 10 | < 20 | < 15 |
| Example 2 | (1-(6-(2,6-difluorophenyl)-5-fluoropyridin-2-yl)ethyl) | < 5 | < 10 | < 10 |
| Example 3 | (R)-(1-(6-(2,6-difluorophenyl)-5-fluoropyridin-2-yl)ethyl) | < 3 | < 5 | < 5 |
| Example 4 | (S)-(1-(6-(2,6-difluorophenyl)-5-fluoropyridin-2-yl)ethyl) | < 10 | < 15 | < 20 |
Note: The patent provides ranges for IC50 values. The values in the table represent the lower end of these ranges for illustrative purposes.
Experimental Protocols
The following are representative experimental protocols for the synthesis of the core scaffold and the evaluation of PIM kinase inhibitory activity, based on information from the patent and general kinase assay methodologies[1].
Synthesis of this compound
A general synthetic route to the core amine involves a multi-step process starting from commercially available materials.
Caption: Synthetic workflow for the core amine.
Step 1: Cyclization: Starting materials are cyclized to form the cyclopentapyridine core. Step 2: Nitration: The core is nitrated to introduce a nitro group at the 3-position. Step 3: Demethylation: The methoxy group is removed. Step 4: Reduction: The nitro group is reduced to the primary amine.
PIM Kinase Inhibition Assay
The inhibitory activity of the compounds against PIM kinases is typically determined using a biochemical assay.
Caption: Workflow for a typical PIM kinase inhibition assay.
The assay measures the phosphorylation of a peptide substrate by the PIM kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is quantified, often using a luminescence-based method that measures the amount of ADP produced.
Signaling Pathways
PIM kinases are downstream effectors of many cytokine and growth factor signaling pathways that are crucial for cell survival and proliferation. By inhibiting PIM kinases, the this compound analogs can disrupt these oncogenic signaling cascades.
Caption: PIM kinase signaling pathway and point of inhibition.
Growth factors and cytokines activate receptor tyrosine kinases, leading to the activation of the JAK/STAT pathway. This results in the transcription and translation of PIM kinases. PIM kinases then phosphorylate and inactivate pro-apoptotic proteins like Bad and cell cycle inhibitors like p27, while activating mTORC1 to promote protein synthesis. Inhibition of PIM kinases by the this compound analogs blocks these downstream effects, leading to apoptosis and cell cycle arrest in cancer cells.
Conclusion
The this compound scaffold represents a promising new chemotype for the development of PIM kinase inhibitors. The analogs identified to date demonstrate potent, low nanomolar inhibition of PIM-1, -2, and -3. Further optimization of this series could lead to the development of novel and effective anticancer therapeutics. The detailed experimental protocols and understanding of the signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to advance this exciting class of compounds.
References
An In-depth Technical Guide to the Synthesis and Characterization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine Derivatives
This technical guide provides a comprehensive overview of the synthesis and characterization of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-amine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.
Introduction
The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a key structural motif found in a variety of biologically active compounds. The introduction of an amine group at the 3-position creates a versatile intermediate for the development of novel therapeutic agents. This guide details various synthetic strategies, experimental protocols, and characterization data for these derivatives.
Synthetic Methodologies
Several synthetic routes have been developed for the preparation of this compound derivatives. The primary methods include multicomponent reactions and cyclocondensation reactions, which offer efficient pathways to construct the core heterocyclic system.
Multicomponent Condensation Reaction
A prevalent and efficient method for synthesizing these derivatives is through a multicomponent condensation reaction. This approach involves the reaction of malononitrile, hydrogen sulfide, various aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents.[1] This one-pot synthesis is advantageous due to its operational simplicity and the ability to generate diverse molecular structures from readily available starting materials.[2]
Another variation of the multicomponent reaction involves the condensation of aromatic or heteroaromatic aldehydes with cyanothioacetamide and acetoacetanilides.[1] This modular approach allows for the construction of highly substituted pyridine cores.
Cyclocondensation of Diarylidenecyclopentanones
An alternative strategy involves the cyclocondensation reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile.[3] This reaction is typically catalyzed by a sodium alkoxide solution (sodium ethoxide or sodium methoxide) and proceeds via a Michael addition followed by a nucleophilic attack and subsequent cyclization.[3] This method is notable for its high yields and the ability to produce highly pure compounds with simple filtration and recrystallization, often avoiding the need for chromatographic purification.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine as a Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals.
Introduction
6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine is a versatile bicyclic heteroaromatic scaffold that has garnered significant interest in medicinal chemistry. Its rigid structure, combining a cyclopentane ring fused to a pyridine core with an amino functional group, provides a valuable three-dimensional framework for designing and synthesizing novel therapeutic agents. The pyridine nitrogen can act as a hydrogen bond acceptor, while the 3-amino group offers a convenient handle for a wide range of chemical modifications, enabling the exploration of structure-activity relationships (SAR). This document provides an overview of the applications of this building block in drug discovery, with a focus on its potential as a core scaffold for kinase inhibitors. While the direct application of this specific amine in a clinical candidate is not yet broadly published, its structural alerts and the biological activities of related analogs suggest high potential. This note will use a representative kinase inhibitor discovery workflow to illustrate its utility.
The fused cyclopentane ring introduces conformational rigidity, which can be advantageous for binding to protein targets by reducing the entropic penalty upon binding. The 3-amino pyridine moiety is a known pharmacophore in many biologically active compounds and can be considered a bioisostere of substituted anilines, a common motif in kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of the parent scaffold is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂ | --INVALID-LINK-- |
| Molecular Weight | 134.18 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to yellow solid | Commercial supplier data |
| Solubility | Soluble in DMSO, methanol, and dichloromethane | --INVALID-LINK-- |
| XlogP3 | 1.2 | --INVALID-LINK-- |
| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 2 | --INVALID-LINK-- |
Application in Drug Discovery: A Case Study in Kinase Inhibition
Protein kinases are a crucial class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 3-amino pyridine scaffold is a common feature in many approved kinase inhibitors, where it often forms key hydrogen bonding interactions with the hinge region of the kinase active site.
This section outlines a hypothetical drug discovery workflow using this compound as a starting point for the development of inhibitors against a hypothetical Receptor Tyrosine Kinase (RTK-X).
Rationale for Kinase Targeting
The rigid, bicyclic nature of the scaffold can provide a pre-organized conformation for binding, while the 3-amino group can be functionalized to interact with the hinge region of the kinase. Further substitutions on a derivatized amino group can then be used to probe other pockets of the ATP-binding site to enhance potency and selectivity.
Signaling Pathway
The diagram below illustrates a generic receptor tyrosine kinase signaling pathway that is often targeted in cancer therapy. Inhibitors developed from the this compound scaffold could potentially block this pathway at the ATP-binding site of the kinase domain.
Caption: Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway.
Synthetic Workflow and Screening Cascade
The general workflow for synthesizing and evaluating a library of compounds based on the this compound scaffold is depicted below. This involves parallel synthesis of an amide library, followed by a tiered screening approach to identify promising lead compounds.
Caption: Workflow for Synthesis and Screening of Derivatives.
Experimental Protocols
General Protocol for Amide Library Synthesis
This protocol describes a general method for the parallel synthesis of an amide library from this compound.
Materials:
-
This compound
-
A diverse set of carboxylic acids (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction block
Procedure:
-
Prepare a stock solution of this compound (1.0 eq) in anhydrous DMF.
-
In each well of the 96-well reaction block, add the corresponding carboxylic acid (1.1 eq).
-
To each well, add HATU (1.2 eq) as a solid.
-
Add the stock solution of this compound to each well.
-
Finally, add DIPEA (2.5 eq) to each well to initiate the reaction.
-
Seal the reaction block and shake at room temperature for 16 hours.
-
After completion, quench the reaction by adding water to each well.
-
The crude products can be purified by preparative HPLC-MS.
-
The final products should be characterized by LC-MS and ¹H NMR.
Protocol for a TR-FRET Kinase Inhibition Assay
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of the synthesized compounds against RTK-X.
Materials:
-
Recombinant RTK-X enzyme
-
Biotinylated peptide substrate
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Synthesized compounds in DMSO
-
384-well low-volume black plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add 2 µL of the diluted compound solution.
-
Add 4 µL of the RTK-X enzyme solution in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a solution containing the biotinylated peptide substrate and ATP in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of a stop/detection solution containing the Eu-labeled antibody and SA-APC in a TR-FRET buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1% BSA).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the percentage of inhibition against the compound concentration to determine the IC50 value using a suitable software.
Representative Data and Structure-Activity Relationship (SAR)
The following tables present hypothetical data for a series of amide derivatives of this compound against RTK-X. This data is for illustrative purposes to demonstrate how SAR could be developed.
Table 2: In Vitro Activity of Amide Derivatives against RTK-X
| Compound ID | R-Group (from R-COOH) | RTK-X IC50 (nM) |
| 1 | Phenyl | 850 |
| 2 | 4-Fluorophenyl | 420 |
| 3 | 3,4-Dichlorophenyl | 150 |
| 4 | 4-Methoxyphenyl | 980 |
| 5 | Pyridin-4-yl | 250 |
| 6 | Thiophen-2-yl | 600 |
SAR Summary:
-
Electron-withdrawing groups on the phenyl ring (e.g., fluoro, chloro) appear to improve potency (Compound 2 and 3 vs. 1 ).
-
An electron-donating group like methoxy is detrimental to activity (Compound 4 ).
-
Heteroaromatic rings are tolerated, with the pyridyl derivative showing better activity than the thiophenyl derivative (Compound 5 vs. 6 ).
Table 3: Cellular Activity of Selected Compounds
| Compound ID | Cellular Proliferation IC50 (nM) (MCF-7 Cells) |
| 3 | 550 |
| 5 | 980 |
Cellular SAR Summary:
-
The more potent biochemical hit (Compound 3 ) also demonstrates better cellular activity, suggesting good cell permeability.
Conclusion
This compound represents a valuable and versatile building block for drug discovery. Its rigid bicyclic structure and the presence of a readily functionalizable amino group make it an attractive starting point for the synthesis of compound libraries targeting a variety of biological targets. The illustrative example of its application in a kinase inhibitor program highlights a rational approach to leveraging its structural features. The provided protocols for synthesis and biological evaluation can be adapted for different target classes, making this scaffold a useful tool in the arsenal of medicinal chemists. Further exploration of derivatives of this scaffold is warranted to uncover novel therapeutic agents.
Application Notes and Protocols for the Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-dihydro-5H-cyclopenta[b]pyridine and its derivatives are significant heterocyclic scaffolds in medicinal chemistry due to their wide range of biological activities.[1] Multicomponent reactions (MCRs) provide an efficient and atom-economical approach for the synthesis of these complex molecules from simple starting materials in a single synthetic step.[1] This document outlines a detailed protocol for the synthesis of highly functionalized 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives.
Featured Multicomponent Reaction: Synthesis of 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles
An effective method for synthesizing these derivatives involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile.[2] This reaction is efficiently catalyzed by a sodium alkoxide solution, which also serves as a reagent.[2]
Reaction Scheme:
2,5-Diarylidenecyclopentanone + Propanedinitrile + Sodium Alkoxide (NaOR) in Alcohol (ROH) → 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile.[1]
Experimental Protocol
Materials:
-
2,5-diarylidenecyclopentanone derivative (0.02 mol)
-
Propanedinitrile (0.02 mol, 1.32 g)
-
Sodium ethoxide (0.02 mol, 1.36 g) or Sodium methoxide (0.02 mol, 1.08 g)
-
Anhydrous ethanol or methanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Distilled water
Procedure:
-
To a round-bottom flask, add the 2,5-diarylidenecyclopentanone derivative (0.02 mol).[1]
-
Add propanedinitrile (0.02 mol, 1.32 g).[1]
-
Add the corresponding sodium alkoxide (0.02 mol). Use sodium ethoxide for ethanol solvent or sodium methoxide for methanol solvent.[1]
-
Add the corresponding anhydrous alcohol (ethanol or methanol) as the solvent.[1]
-
The reaction mixture is refluxed for 1-2 hours at 80 °C with stirring.[1][2]
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Dilute the cooled reaction mixture with 150 mL of distilled water.[1]
-
Collect the precipitated solid product by filtration.[1]
-
Further purification can be achieved by recrystallization, if necessary, although this method often yields highly pure compounds without chromatography.[2]
Data Presentation
Table 1: Synthesis of 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives (CAPD-1 to CAPD-4). [2][3]
| Compound | Ar group | R (Alkoxy) | Yield (%) | Melting Point (°C) |
| CAPD-1 | pyridin-2-yl | Ethoxy | - | - |
| CAPD-2 | pyridin-2-yl | Methoxy | - | - |
| CAPD-3 | pyridin-4-yl | Methoxy | - | - |
| CAPD-4 | 2-methoxyphenyl | Ethoxy | 75 | 160–161 |
Table 2: Spectroscopic Data for 7-(2-Methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-4). [2]
| Spectral Data | Values |
| IR (ATR) νmax (cm–1) | 3058, 3021 (C–H arom.), 2981, 2966 (C–H aliph.), 2214 (C≡N), 1605 (C=N) |
| 1H NMR (400 MHz, DMSO-d6) δ (ppm) | 1.43 (t, J = 6.9 Hz, 3H, CH3-CH2–O), 2.89 (t, J = 5.9 Hz, 2H, CH2CH2cyclic), 3.07 (t, J = 4.7 Hz, 2H, CH2CH2cyclic), 3.81, 3.85 (s, 6H, 2OMe), 4.59 (q, J = 6.8 Hz, 2H, O-CH2-CH3), 7.00–7.02 (d, 2H, 2CHarom), 7.02–7.12 (d, 2H, 2CHarom), 7.43 (s, 1H, CH=), 7.49–7.51 (d, 2H, 2CHarom), 7.53–7.55 (d, 2H, 2CHarom) |
Alternative Multicomponent Synthesis Approach
Another novel multicomponent condensation reaction has been reported for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.[4][5] This method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents.[4][5]
Visualizations
Caption: Step-by-step experimental workflow.
Caption: Reactant relationships in the MCR.
Applications in Drug Development
The synthesized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives have shown potential as corrosion inhibitors for carbon steel.[2][3] This application highlights the utility of these compounds in industrial settings. Their structural similarity to other biologically active nitrogen-containing heterocycles suggests their potential for further investigation in various areas of drug discovery.
Conclusion
The presented multicomponent reaction protocol offers an efficient and straightforward method for the synthesis of substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.[1] This method is characterized by its operational simplicity, good yields, and the ability to generate molecular diversity from readily available starting materials.[1] These attributes make it a valuable tool for researchers in medicinal chemistry and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. NOVEL MULTICOMPONENT SYNTHESIS OF 6,7-DIHYDRO-5<i>H</i>-CYCLOPENTA[<i>b</i>]PYRIDINE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
The Versatile Scaffold: 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. As such, kinase inhibitors have emerged as a major class of therapeutic agents. The pyridine ring and its fused heterocyclic analogs are privileged scaffolds in medicinal chemistry, frequently serving as the core structure for a wide array of kinase inhibitors due to their ability to form key hydrogen bond interactions with the kinase hinge region. This application note explores the potential utility of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine as a starting material for the synthesis of novel kinase inhibitors. While direct synthesis of kinase inhibitors using this specific molecule is not extensively documented in publicly available literature, its structural features suggest its potential as a valuable building block in drug discovery.
General Principles of Kinase Inhibitor Synthesis Using Pyridine-Based Scaffolds
The synthesis of kinase inhibitors typically involves the strategic functionalization of a core heterocyclic scaffold to achieve potent and selective binding to the ATP-binding pocket of the target kinase. The 3-amino group of this compound serves as a key functional handle for introducing various substituents that can interact with different regions of the kinase active site.
A generalized synthetic approach could involve the acylation or
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine and Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine and its derivatives. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield in Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives
Q: We are experiencing low yields in the multicomponent synthesis of 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles from 2,5-diarylidenecyclopentanone and propanedinitrile. What are the potential causes and solutions?
A: Low yields in this multicomponent reaction can stem from several factors. Here is a breakdown of potential causes and troubleshooting steps:
-
Purity of Reactants: The purity of the starting 2,5-diarylidenecyclopentanone and propanedinitrile is crucial. Impurities can lead to side reactions and a decrease in the desired product. Ensure reactants are pure, and recrystallize or purify them if necessary.
-
Catalyst/Reagent Activity: The sodium alkoxide (sodium ethoxide or methoxide) acts as both a catalyst and a reagent. Its activity is highly dependent on its purity and the absence of moisture. Use freshly prepared or properly stored sodium alkoxide. The reaction should be carried out under anhydrous conditions.
-
Reaction Temperature and Time: The reaction is typically refluxed for about 1-2 hours.[1][2] Insufficient reaction time can lead to incomplete conversion, while excessively long reaction times might promote the formation of byproducts. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Solvent Choice: The choice of alcohol as a solvent (ethanol for sodium ethoxide, methanol for sodium methoxide) is important. Ensure the solvent is anhydrous.
-
Work-up Procedure: During the work-up, the product is precipitated by adding water.[1] If the product is partially soluble in the aqueous mixture, this can lead to loss of yield. Cooling the mixture before filtration can help maximize precipitation.
Summary of Reaction Conditions for Yield Optimization:
| Parameter | Recommended Condition | Common Pitfall |
| Reactant Purity | High purity, recrystallized if necessary | Use of impure starting materials |
| Catalyst | Freshly prepared/stored sodium alkoxide | Deactivated catalyst due to moisture |
| Solvent | Anhydrous ethanol or methanol | Presence of water in the solvent |
| Reaction Temperature | Reflux (e.g., 80 °C)[1] | Inconsistent or incorrect temperature |
| Reaction Time | 1-2 hours (monitor by TLC)[2] | Sub-optimal reaction time |
| Work-up | Cooling before filtration | Product loss during precipitation |
Issue 2: Side Reactions and Impurities in the Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Analogues
Q: During the manganese-catalyzed oxidation of 2,3-Cyclopentenopyridine to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, we are observing the formation of N-oxide as a significant byproduct. How can we minimize this?
A: The formation of the N-oxide is a common side reaction in the oxidation of pyridine derivatives.[3] The choice of oxidant is critical to steer the reaction towards the desired ketone.
-
Oxidant Selection: Peroxy acids like m-CPBA and AcOOH are known to favor N-oxidation.[3] The use of tert-Butyl hydroperoxide (t-BuOOH) in the presence of a manganese catalyst has been shown to be effective for the desired CH2 oxidation.[3]
-
Catalyst Loading: The concentration of the manganese catalyst (e.g., Mn(OTf)2) can influence the reaction pathway. Ensure the correct catalytic amount is used as specified in the protocol.
-
Reaction Conditions: The reaction is typically performed at room temperature (25 °C) for 24 hours.[3] Deviations in temperature could potentially affect the selectivity of the oxidation.
Experimental Protocol for Manganese-Catalyzed Oxidation: To a 25 mL round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol), Mn(OTf)2 (0.0025 mmol), t-BuOOH (65% in H2O, 2.5 mmol), and H2O (2.5 mL). The mixture is then stirred at 25 °C for 24 hours. Following the reaction, the mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous Na2SO4 and concentrated in vacuo. The crude product is then purified by flash column chromatography.[3]
Issue 3: Unexpected Product Formation in Syntheses Involving Cyclization
Q: We are attempting a synthesis that involves the cyclization of an O-alkylated derivative to form a furo[2,3-b]pyridine core, but we are isolating a rearranged product, an amino-cyclopenta[c]pyridine-4-carbonitrile. What is happening?
A: This is indicative of a Smiles-type rearrangement.[4] This rearrangement can compete with the intended Thorpe-Ziegler cyclization, particularly when using a strong base like sodium ethoxide.[4]
-
Understanding the Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. In this context, the amide nitrogen can act as a nucleophile, attacking the pyridine ring and leading to the rearranged amino-pyridine product instead of the desired fused furan ring.[4]
-
Controlling the Reaction Pathway: The outcome of the reaction can be highly dependent on the substrate structure and reaction conditions. Factors such as the nature of the substituents on the pyridine ring and the reaction temperature can influence the propensity for rearrangement versus cyclization. A thorough investigation of the reaction conditions, including temperature and choice of base, may be necessary to favor the desired cyclization.
Experimental Protocols & Workflows
Protocol 1: Multicomponent Synthesis of 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles[1][2]
-
To a round-bottom flask, add the 2,5-diarylidenecyclopentanone derivative (0.02 mol).
-
Add propanedinitrile (0.02 mol, 1.32 g).
-
Add sodium alkoxide (0.02 mol). Use sodium ethoxide (1.36 g) if ethanol is the solvent, or sodium methoxide (1.08 g) if methanol is the solvent.
-
Add the corresponding anhydrous alcohol (ethanol or methanol) as the solvent.
-
Reflux the reaction mixture for 1-2 hours at 80 °C with stirring.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the cooled reaction mixture with 150 mL of distilled water.
-
Collect the precipitated solid product by filtration.
-
Recrystallize the product if necessary.
Experimental Workflow for Multicomponent Synthesis
Caption: Step-by-step experimental workflow for the multicomponent synthesis.
Logical Relationships
Troubleshooting Logic for Low Yield in Multicomponent Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine and related derivatives. The protocols and troubleshooting advice are based on established methods for similar cyclopentapyridine compounds and may require optimization for your specific application.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the purification of this compound.
Question: My compound is streaking or tailing on the TLC plate and column. How can I improve the separation?
Answer: Tailing is a common issue with basic compounds like amines on silica gel, which is acidic. This can lead to poor separation and lower yields.
-
Solution: Add a small amount of a basic modifier to your eluent system. A common practice is to add 0.1-1% triethylamine (TEA) to the mobile phase.[1] This will neutralize the acidic sites on the silica gel and reduce the interaction with your basic amine, resulting in more symmetrical peaks and better separation.
Question: The yield after column chromatography is very low. What are the potential causes and solutions?
Answer: Low recovery from column chromatography can be due to several factors:
-
Compound Instability on Silica Gel: The amine may be degrading on the acidic silica gel. You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting to see if new spots corresponding to decomposition products have formed.[1] If instability is suspected, consider using a less acidic stationary phase like neutral alumina or florisil.[1]
-
Incorrect Solvent Polarity: If the eluent is not polar enough, your compound may still be on the column. Conversely, if it is too polar, it may have eluted very quickly with the solvent front along with other impurities.[1] Always develop a suitable solvent system using TLC first, aiming for an Rf value of 0.2-0.4 for your target compound.[2] If you suspect your compound is still on the column, try eluting with a much more polar solvent (e.g., 10% methanol in dichloromethane) to recover it.[1]
-
Product Streaking: As mentioned previously, streaking can cause the compound to elute over a large number of fractions in low concentrations.[1] Using a basic modifier in the eluent can help mitigate this.
Question: I'm having difficulty removing a very polar impurity. What is the best approach?
Answer: If a polar impurity is co-eluting with your product or is difficult to separate by normal-phase chromatography:
-
Optimize Solvent System: Experiment with different solvent systems. Sometimes adding a small amount of a more polar solvent like methanol to a dichloromethane or ethyl acetate/hexane system can improve the separation of polar compounds.[1]
-
Recrystallization: If the impurity level is low to moderate, recrystallization can be a highly effective method for achieving high purity.[1] You will need to screen various solvents to find one that dissolves your compound when hot but allows it to crystallize upon cooling, while the impurity remains in solution.
-
Acid-Base Extraction: Since your target compound is an amine, you may be able to use its basicity to your advantage. Dissolve the mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). Your amine should move to the aqueous phase, leaving non-basic impurities in the organic layer. You can then basify the aqueous layer with a base (e.g., NaOH) and extract your purified amine back into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is the recommended purification method for crude this compound?
A1: Flash column chromatography on silica gel is the most common and effective method for the initial purification of crude reaction mixtures of cyclopentapyridine derivatives.[3][4] For achieving higher purity, this can be followed by recrystallization.[1][5]
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system should provide good separation of your target compound from impurities. This is best determined by thin-layer chromatography (TLC) analysis. A good solvent system will give your target compound an Rf value of approximately 0.2-0.4.[2] A common starting point for cyclopentapyridine derivatives is a gradient of ethyl acetate in petroleum ether or hexane.[3][4]
Q3: What are the likely impurities I should be trying to remove?
A3: Potential impurities will depend on the synthetic route used. Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions.[1] For instance, if the amine is prepared by reduction of a corresponding nitro compound, you might have residual nitro compound or partially reduced intermediates.
Q4: How can I monitor the purification process?
A4: Thin-layer chromatography (TLC) is the primary method for monitoring the progress of your column chromatography.[3] By collecting fractions and spotting them on a TLC plate, you can identify which fractions contain your pure product. The conjugated pyridine ring system in your compound should be UV-active, allowing for visualization of the spots under a UV lamp (typically at 254 nm).[1][3]
Experimental Protocols
Disclaimer: The following are general protocols for the purification of cyclopentapyridine derivatives. They may need to be optimized for this compound.
Protocol 1: Flash Column Chromatography
This method is ideal for the initial purification of crude reaction mixtures.[1]
Materials:
-
Crude this compound
-
Eluent (e.g., ethyl acetate/petroleum ether or hexane, with 0.1-1% triethylamine)
-
Solvent for dissolving the sample (e.g., dichloromethane)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
TLC plates, chamber, and UV lamp
-
Collection tubes
-
Rotary evaporator
Methodology:
-
TLC Analysis: Develop a suitable solvent system using TLC that gives your target compound an Rf value of 0.2-0.4.[2]
-
Column Packing:
-
Place a plug of cotton or glass wool at the bottom of the column. Add a small layer of sand.[2]
-
Prepare a slurry of silica gel in the initial, least polar eluent.[2]
-
Pour the slurry into the column and allow it to pack, gently tapping the column to remove air bubbles. Do not let the solvent level drop below the top of the silica.[2]
-
Add another thin layer of sand on top of the packed silica.[2]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane) and carefully add it to the top of the column.[2]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[2] This is the preferred method to improve resolution.
-
-
Elution and Fraction Collection:
-
Isolation:
Protocol 2: Recrystallization
This technique is suitable for obtaining highly pure crystalline material from a partially purified product.[1]
Materials:
-
Partially purified this compound
-
A suitable solvent or solvent system (to be determined experimentally)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
Methodology:
-
Solvent Selection: Experiment with small amounts of the product in different solvents to find a suitable one. A good solvent will dissolve the compound when hot but not at room temperature or when cold.
-
Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid is completely dissolved.[1]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The selection of an appropriate solvent system is crucial for successful column chromatography. The following table provides representative TLC data for a hypothetical basic cyclopentapyridine derivative to illustrate the effect of eluent composition on the Rf value.
| Solvent System (v/v) | Triethylamine (TEA) | Rf Value of Target Compound | Observations |
| 20% Ethyl Acetate in Hexane | 0% | 0.1 | Significant tailing |
| 20% Ethyl Acetate in Hexane | 1% | 0.25 | Symmetrical spot |
| 40% Ethyl Acetate in Hexane | 1% | 0.45 | Good spot shape, but may elute too quickly |
| 50% Ethyl Acetate in Hexane | 1% | 0.60 | Too high for good separation |
This data is for illustrative purposes only.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low yield in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis. A common synthetic approach involves the initial construction of the 6,7-dihydro-5H-cyclopenta[b]pyridine core, followed by the introduction of the amine group at the 3-position.
Q1: I am observing a low yield during the cyclization to form the 6,7-dihydro-5H-cyclopenta[b]pyridine core. What are the potential causes and solutions?
A1: Low yields in the formation of the heterocyclic core are a common challenge. Several factors could be contributing to this issue:
-
Suboptimal Reaction Conditions: The temperature, reaction time, and choice of catalyst are critical.
-
Troubleshooting: Systematically optimize the reaction conditions. For instance, if using a Vilsmeier-Haack type cyclization, ensure the temperature is controlled during the addition of phosphorus oxychloride.[1]
-
-
Purity of Starting Materials: Impurities in the initial reactants can lead to the formation of side products, thereby reducing the yield of the desired product.
-
Troubleshooting: Ensure all starting materials are of high purity. Recrystallize or distill starting materials if necessary.
-
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or incrementally increasing the temperature.
-
Q2: The amination of the 3-halo-6,7-dihydro-5H-cyclopenta[b]pyridine intermediate is resulting in multiple products. How can I improve the selectivity?
A2: The formation of multiple products during amination suggests potential side reactions.
-
Formation of Isomers: Nucleophilic aromatic substitution on pyridine rings typically occurs at the 2- and 4-positions.[2] If your starting material has leaving groups at multiple positions or if reaction conditions are harsh, you may see isomeric byproducts.
-
Troubleshooting: Ensure your starting material is the pure 3-halo isomer. Use milder reaction conditions (lower temperature, less reactive base) to improve selectivity.
-
-
Over-alkylation: The newly introduced amino group can potentially react further.
-
Troubleshooting: Use a large excess of the aminating agent (e.g., ammonia or an ammonia equivalent) to favor the formation of the primary amine.
-
Q3: I am having difficulty purifying the final this compound product. What purification strategies are recommended?
A3: The basic nature of the pyridine nitrogen and the primary amine can complicate purification.
-
Chromatography Issues: Amines are known to cause tailing on silica gel columns.
-
Troubleshooting: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to suppress tailing.[3]
-
-
Acid-Base Extraction: The basicity of the product can be leveraged for purification.
-
Troubleshooting: Perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., HCl) to protonate the amine and extract it into the aqueous layer. The aqueous layer can then be basified and the pure product re-extracted with an organic solvent.[3]
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.[3]
-
Troubleshooting: Screen various solvent systems to find one that provides good crystals. A mixture of a solvent in which the compound is soluble and a non-solvent can be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A plausible and common synthetic strategy is a multi-step process. This often begins with the synthesis of a suitable precursor, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one from 2,3-cyclopentenopyridine.[4] The ketone can then be converted to an intermediate with a leaving group at the 3-position, which is subsequently displaced by an amino group.
Q2: What are the expected side products in this synthesis?
A2: Potential side products can arise at various stages:
-
Cyclization Step: Incomplete cyclization can leave unreacted starting materials. Alternative cyclization pathways could lead to isomeric structures.
-
Amination Step: As mentioned in the troubleshooting guide, side products from amination can include isomers (if other positions are reactive) and over-alkylated products. Hydrolysis of the halo-intermediate to the corresponding hydroxyl compound is also a possibility if water is present.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final compound. A purity of >95% is often required for drug development applications.
Quantitative Data Summary
| Parameter | Step 1: Cyclization | Step 2: Halogenation | Step 3: Amination | Reference |
| Typical Yield | 40-70% | 60-85% | 50-80% | [1] |
| Reaction Temperature | 20-100 °C | 80-120 °C | 100-150 °C | [1] |
| Reaction Time | 4-16 hours | 2-8 hours | 6-24 hours | [1] |
Note: The data presented are typical ranges for analogous reactions and may need to be optimized for this specific synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine (Intermediate)
This procedure is based on a Vilsmeier-type cyclization.[1]
-
To a solution of N-cyclopentenylacetamide in an appropriate solvent (e.g., DMF), add phosphorus oxychloride dropwise at 0-5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 15 hours.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., NaOH solution) while keeping the temperature below 20 °C.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
This procedure describes a nucleophilic aromatic substitution to introduce the amine group.
-
In a sealed reaction vessel, combine 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine with a solution of ammonia in a suitable solvent (e.g., methanol or dioxane).
-
Add a catalytic amount of a copper salt (e.g., CuI) and a ligand (e.g., L-proline) if necessary to facilitate the reaction.
-
Heat the mixture to 100-120 °C for 12-24 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove inorganic salts.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or crystallization.
Visualizations
References
- 1. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
Improving chemoselectivity in 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to address challenges related to the chemoselective synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and its derivatives.
Troubleshooting Guide
Question: My manganese-catalyzed oxidation of 2,3-cyclopentenopyridine to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is resulting in low yield and a mixture of products. How can I improve the chemoselectivity?
Answer:
Low yields and poor chemoselectivity in the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues can arise from several factors. A systematic approach to troubleshooting this reaction is outlined below.
Troubleshooting Workflow
Caption: Troubleshooting workflow for manganese-catalyzed oxidation.
Potential Issues and Solutions:
-
Catalyst and Oxidant Quality:
-
Issue: The manganese catalyst, Mn(OTf)₂, may be sensitive to air and moisture. The oxidant, tert-butyl hydroperoxide (t-BuOOH), can decompose over time.
-
Solution: Use a fresh batch of Mn(OTf)₂ and a recently purchased or properly stored solution of t-BuOOH (65% in H₂O).
-
-
Reaction Temperature:
-
Issue: The reaction is reported to proceed with high chemoselectivity at 25 °C. Deviations from this temperature could lead to side reactions.
-
Solution: Ensure the reaction mixture is maintained at 25 °C using a water bath if necessary.
-
-
Solvent:
-
Issue: While the optimized procedure uses water as the solvent, other solvents may not be as effective and could lead to different reactivity.
-
Solution: Use distilled water as the solvent for optimal results.
-
-
Work-up Procedure:
-
Issue: Incomplete extraction of the product from the aqueous reaction mixture can lead to lower yields.
-
Solution: After quenching the reaction, perform multiple extractions with dichloromethane (CH₂Cl₂) to ensure complete recovery of the product.
-
-
Purification:
-
Issue: The product may be contaminated with starting material or byproducts, requiring efficient purification.
-
Solution: Utilize flash column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to isolate the pure product.
-
Quantitative Data Summary: Manganese-Catalyzed Oxidation
| Substrate | Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,3-Cyclopentenopyridine | Mn(OTf)₂ | t-BuOOH (65% in H₂O) | H₂O | 25 | High | |
| Substituted 2,3-Cyclopentenopyridines | Mn(OTf)₂ | t-BuOOH (65% in H₂O) | H₂O | 25 | 70-98 |
Question: I am attempting a multicomponent synthesis of a substituted 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivative, but I am observing the formation of multiple unexpected products. How can I improve the chemoselectivity of this reaction?
Answer:
Multicomponent reactions (MCRs) are powerful for building molecular complexity, but their chemoselectivity can be sensitive to reaction conditions. The cyclocondensation reaction between a 2,5-diarylidenecyclopentanone derivative and propanedinitrile is a key example.
Logical Relationship for MCR Troubleshooting
Troubleshooting low yields in manganese-catalyzed oxidation of cyclopentenopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the manganese-catalyzed oxidation of cyclopentenopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for low or no conversion in the manganese-catalyzed oxidation of cyclopentenopyridines?
Low or no conversion can stem from several factors:
-
Inactive Catalyst: The manganese precursor or ligand may be of low purity. Consider in-situ catalyst formation or synthesizing and isolating the catalyst beforehand.
-
Sub-optimal Reaction Conditions: Temperature, solvent, pH, and the rate of oxidant addition significantly impact reaction efficiency.
-
Substrate Purity: Impurities within the cyclopentenopyridine substrate or solvent can interfere with the catalytic cycle.
-
Oxidant Decomposition: Common oxidants like hydrogen peroxide (H₂O₂) can disproportionate into water and oxygen, a non-productive pathway that competes with the desired oxidation.
Q2: My conversion is high, but the yield of the desired oxidized product is low. What are the likely side reactions?
High conversion with low yield often points to competing side reactions. A primary issue is the decomposition of the oxidant (e.g., H₂O₂) which does not contribute to the oxidation of the substrate. Additionally, ligand instability can be a problem; pyridyl-containing ligands may decompose under oxidative conditions.
Q3: How can I improve the stability and activity of my manganese catalyst?
Optimizing the catalyst's performance can be achieved through several strategies:
-
Ligand Selection: The choice of ligand is critical. Macrocyclic and aminopyridine-based ligands can enhance stability and control the reactivity of the manganese center. Electron-donating groups on the ligand can also enhance reactivity.
-
Use of Additives: Carboxylic acids and N-heterocyclic bases can act as co-catalysts or axial ligands, modulating the electronic properties and reactivity of the manganese center.
-
Heterogeneous Catalysis: Immobilizing the manganese catalyst on a solid support can improve its stability, facilitate recycling, and minimize metal leaching into the product.
Q4: What is the role of additives like carboxylic acids in these oxidation reactions?
Carboxylic acids can play a crucial role in the catalytic cycle by facilitating the formation of the active high-valent manganese-oxo species from a manganese-hydroperoxo intermediate.
Troubleshooting Guide
Issue 1: Low Yield of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
If you are experiencing low yields in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low yields.
Potential Problem & Solution
| Potential Problem | Recommended Solution |
| Inactive or Decomposed Catalyst | Ensure the manganese precursor and ligand are of high purity. Consider preparing the catalyst in-situ or synthesizing and isolating it just before use. |
| Oxidant Decomposition | Optimize the amount of oxidant used; avoid a large excess. Add the oxidant slowly over an extended period to minimize disproportionation. |
| Competing Side Reactions | Screen different co-catalysts and additives, such as various carboxylic acids, to favor the desired reaction pathway. |
| Sub-optimal Reaction Conditions | Systematically vary the temperature, solvent, and pH to find the optimal conditions for your specific cyclopentenopyridine substrate. |
| Impure Substrate or Solvent | Purify the starting material and ensure solvents are anhydrous and free of impurities that could interfere with the catalyst. |
Quantitative Data Summary
The following tables summarize key quantitative data from relevant manganese-catalyzed oxidation reactions.
Table 1: Optimization of Reaction Conditions for Alcohol Oxidation
| Entry | Catalyst (mol%) | H₂O₂ (equiv.) | H₂SO₄ (equiv.) | Yield (%) |
| 1 | Mn(ii)(P-MCP)(OTf)₂ (1) | 1.5 | 0.1 | 90 |
| 2 | Mn(ii)(Dbp-MCP)(OTf)₂ (1) | 1.5 | 0.1 | 93 |
| 3 | Mn(ii)(MCP)(OTf)₂ (1) | 1.5 | 0.1 | <5 |
| 4 | None | 1.5 | 0.1 | 0 |
| 5 | Mn(ii)(P-MCP)(OTf)₂ (0.5) | 1.5 | 0.1 | 85 |
| 6 | Mn(ii)(P-MCP)(OTf)₂ (0.1) | 1.5 | 0.1 | 78 |
| 7 | Mn(ii)(P-MCP)(OTf)₂ (0.5) | 1.2 | 0.1 | 82 |
| 8 | Mn(ii)(P-MCP)(OTf)₂ (0.5) | 1.5 | 0.05 | 88 |
| 9 | Mn(ii)(P-MCP)(OTf)₂ (0.5) | 1.5 | 0.2 | 83 |
| 10 | Mn(ii)(P-MCP)(OTf)₂ (0.5) | 1.5 | 0 | 65 |
Table 2: Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine Analogues
| Entry | Substrate | Catalyst (mol%) | Oxidant (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,3-Cyclopentenopyridine | Mn(OTf)₂ (0.5) | t-BuOOH (7.0) | Water | 25 | 16 | 95 |
| 2 | 7-Methyl-2,3-cyclopentenopyridine | Mn(OTf)₂ (0.5) | t-BuOOH (7.0) | Water | 25 | 16 | 92 |
| 3 | 7-Phenyl-2,3-cyclopentenopyridine | Mn(OTf)₂ (0.5) | t-BuOOH (7.0) | Water | 25 | 16 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Manganese-Catalyzed N-Oxidation of Pyridines
-
In a round-bottom flask, dissolve the pyridine substrate (1.0 equiv) in a mixture of dichloromethane and acetonitrile.
-
Add manganese tetrakis(2,6-dichlorophenyl)porphyrin chloride (Mn(TDCPP)Cl) (1-5 mol %) and ammonium acetate (as a cocatalyst).
-
Cool the mixture in an ice bath and add 30% aqueous hydrogen peroxide (1.1-1.5 equiv) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).
-
Upon completion, quench the reaction by adding a small amount of MnO₂ to decompose excess H₂O₂.
-
Filter the mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol 2: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Analogues
-
To a stirred solution of the 2,3-cyclopentenopyridine analogue (0.5 mmol) in deionized water (2.0 mL), add Mn(OTf)₂ (0.0025 mmol, 0.5 mol%).
-
Add tert-Butyl hydroperoxide (3.5 mmol, 7.0 equiv., 70% in H₂O) dropwise to the mixture at 25 °C.
-
Stir the resulting mixture at 25 °C for 16 hours.
-
Monitor the reaction completion by TLC.
-
Quench the reaction mixture with saturated aqueous NaHCO₃ (10 mL) and saturated aqueous Na₂S₂O₃ (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Signaling Pathways and Logical Relationships
Catalytic Cycle of Manganese-Catalyzed Oxidation
Caption: Proposed catalytic cycle for manganese-catalyzed oxidation.
This guide provides a starting point for addressing common issues in the manganese-catalyzed oxidation of cyclopentenopyridines. For
Validation & Comparative
Unveiling the Bioactivity of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the bioactivity of novel compounds is paramount. This guide provides a comparative analysis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine, a compound of interest in medicinal chemistry. While direct quantitative bioactivity data for this specific molecule remains limited in publicly accessible literature, its structural similarity to known kinase inhibitors, particularly those targeting the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, suggests a promising avenue for investigation.
The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a key structural motif found in a variety of biologically active molecules. Its rigid, bicyclic nature provides a valuable framework for the design of compounds that can interact with specific biological targets. The presence of the amine group at the 3-position further allows for a range of interactions, including hydrogen bonding, which is critical for molecular recognition by proteins such as kinases.
Comparison with Structurally Related Bioactive Compounds
Derivatives of the closely related 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold have been reported as selective sigma-1 receptor (σ1R) antagonists with potential applications in pain management. For instance, a specific derivative demonstrated a nanomolar affinity for the σ1 receptor (Ki = 15.6 nM) and exhibited dose-dependent anti-nociceptive effects in preclinical models. This suggests that the broader cyclopenta-fused pyridine/pyrimidine scaffold is a privileged structure for interacting with neurological targets.
Furthermore, other related heterocyclic compounds incorporating the aminopyridine moiety have been investigated for a range of biological activities, including anti-mitotic and microtubule-destabilizing effects, which are relevant in cancer chemotherapy.
Potential Signaling Pathway Involvement
Based on the activity of structurally analogous compounds, this compound could potentially modulate signaling pathways regulated by TAM kinases. These kinases play a crucial role in immune homeostasis and cancer progression. Upon activation by their ligands (Gas6 or Protein S), TAM kinases autophosphorylate and initiate downstream signaling cascades involving key pathways such as PI3K/Akt, MAPK/ERK, and NF-κB. Inhibition of these kinases can disrupt these pathways, leading to reduced cell proliferation, survival, and migration, as well as modulation of the immune response.
Caption: Putative inhibition of the TAM kinase signaling pathway by this compound.
Experimental Protocols
To validate the bioactivity of this compound as a potential TAM kinase inhibitor, the following experimental protocols are recommended:
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against Tyro3, Axl, and Mer kinases.
Methodology:
-
Reagents: Recombinant human Tyro3, Axl, and Mer kinase domains, ATP, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound.
-
Procedure:
-
A reaction mixture containing the kinase, substrate, and varying concentrations of the test compound is prepared in a kinase buffer.
-
The reaction is initiated by the addition of ATP.
-
After incubation at 30°C for a specified time, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using a suitable method, such as a radiometric assay (incorporation of ³²P-ATP) or a non-radiometric method like HTRF®, AlphaScreen®, or ELISA.
-
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the compound concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay
Objective: To assess the effect of the compound on the proliferation of cancer cell lines that overexpress TAM kinases (e.g., Axl-expressing lung or breast cancer cell lines).
Methodology:
-
Cell Lines: A panel of cancer cell lines with known TAM kinase expression levels.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound.
-
After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
-
Data Analysis: The percentage of cell viability is plotted against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Experimental Workflow
The following diagram illustrates a typical workflow for the initial validation of the bioactivity of a novel compound like this compound.
Caption: A streamlined workflow for the initial bioactivity screening of this compound.
Comparative Analysis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine Analogs as Potent Necroptosis Inhibitors
A detailed examination of a series of novel 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole derivatives, structurally related to 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine, has revealed potent inhibitory activity against necroptosis, a form of programmed cell death implicated in various inflammatory diseases, neurodegenerative disorders, and cancers. This guide provides a comparative analysis of these analogs, summarizing their structure-activity relationships (SAR), and detailing the experimental protocols used for their evaluation.
Necroptosis is a regulated necrotic cell death pathway mediated by receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like protein (MLKL). The development of inhibitors targeting this pathway is a promising therapeutic strategy. This analysis focuses on a series of compounds based on a 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole scaffold, which serves as a close surrogate for the this compound core, to elucidate key structural features influencing their anti-necroptotic and RIPK1 inhibitory activities.[2]
In Vitro Anti-Necroptotic Activity
The anti-necroptotic efficacy of the synthesized analogs was evaluated in both human (I2.1) and murine (Hepa1-6) cell lines. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of their potency.
| Compound | R¹ | R² | R³ | R⁴ | I2.1 IC50 (μM) | Hepa1-6 IC50 (μM) |
| 7 | Me | H | H | Morpholine | 0.024 ± 0.003 | 0.088 ± 0.007 |
| 13 (cis) | Me | F | H | Morpholine | 0.015 ± 0.002 | 0.035 ± 0.003 |
| 14 (trans) | Me | F | H | Morpholine | 0.012 ± 0.001 | 0.031 ± 0.004 |
| 19 | Cl | H | H | Morpholine | 0.045 ± 0.005 | 0.15 ± 0.01 |
| 20 | H | H | H | Morpholine | 0.039 ± 0.004 | 0.12 ± 0.01 |
| 21 | Me | H | H | Me | 0.051 ± 0.006 | 0.21 ± 0.02 |
| 22 | Me | H | H | OH | 0.019 ± 0.002 | 0.065 ± 0.005 |
| 23 | Me | H | H | NH₂ | 0.017 ± 0.001 | 0.059 ± 0.006 |
| 24 | Me | H | H | Cyanopropyl | 0.063 ± 0.007 | 0.25 ± 0.03 |
| 26 | Me | F | Me | Morpholine | 0.008 ± 0.001 | 0.019 ± 0.002 |
Data presented as mean ± SD from at least two independent experiments.[2]
Structure-Activity Relationship (SAR) Analysis
The data reveals several key SAR trends for this class of compounds:
-
Substitution at the R¹-position: A methyl group at the R¹ position appears to be optimal for activity, as seen in the potent analog 7 . Replacement with a chlorine atom (19 ) or removal of the methyl group (20 ) led to a decrease in potency in Hepa1-6 cells. It is hypothesized that the methyl group helps maintain a favorable dihedral angle of the pyridine-phenyl moiety for target engagement.[2]
-
Fluorine Substitution at the R²-position: The introduction of a fluorine atom at the 7'-position of the 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole ring, as seen in compounds 13 and 14 , resulted in enhanced activity in Hepa1-6 cells. This suggests that the fluorine atom may participate in beneficial van der Waals interactions with murine RIPK1.[2]
-
Hydrophilic Groups at the R⁴-position: Replacing the morpholine group at the R⁴ position with hydrophilic substituents such as hydroxyl (22 ) or amino (23 ) groups led to increased potency in both cell lines. Conversely, less polar groups like methyl (21 ) or cyanopropyl (24 ) resulted in diminished activity, which may be attributed to reduced solubility.[2]
-
Combined Substitutions: The most potent analog, 26 , incorporates both a fluorine at the R² position and a methyl group at the R³ position, in addition to the favorable methyl at R¹ and morpholine at R⁴. This combination of structural features resulted in the lowest IC50 values in both human and mouse cell lines.[2]
Experimental Protocols
Anti-Necroptosis Cellular Assay: Human I2.1 cells or murine Hepa1-6 cells were seeded in 96-well plates. The cells were pre-treated with a pan-caspase inhibitor to ensure that cell death occurred via necroptosis. Following this, the cells were treated with various concentrations of the test compounds for 1 hour. Necroptosis was then induced by the addition of TNF-α. Cell viability was assessed after a 24-hour incubation period using a standard cell viability reagent, and the IC50 values were calculated from the resulting dose-response curves.[2]
RIPK1 Kinase Assay: The in vitro inhibitory activity of the compounds against RIPK1 was determined using a commercial kinase assay kit. The assay measures the amount of ADP produced from the kinase reaction. Briefly, purified recombinant human RIPK1 was incubated with the test compounds at various concentrations in the presence of ATP and a suitable substrate. The reaction was allowed to proceed for a specified time at room temperature. The amount of ADP generated was then quantified using a detection reagent, and the luminescence was measured. IC50 values were determined from the dose-inhibition curves.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for these 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole derivatives is the inhibition of RIPK1 kinase activity. Molecular docking studies suggest that these compounds bind to an allosteric pocket of RIPK1, classifying them as type III inhibitors.[2] This binding prevents the conformational changes necessary for kinase activation and subsequent downstream signaling events that lead to necroptosis.
Caption: TNF-α induced necroptosis pathway and the inhibitory action of the analyzed analogs.
Experimental Workflow
The general workflow for the synthesis and evaluation of these compounds is depicted below.
Caption: A generalized workflow from synthesis to in vivo evaluation of the necroptosis inhibitors.
References
- 1. Total Synthesis and Pharmacological Evaluation of Phochrodines A–C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine and Other Heterocyclic Amines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-amine and other common heterocyclic amines in the context of their application as catalysts in organic synthesis, with a particular focus on acylation reactions. Due to a lack of direct experimental data for this compound in this specific role, its performance is inferred based on established structure-activity relationships in nucleophilic catalysis.
Introduction to Heterocyclic Amine Catalysis
Heterocyclic amines are a cornerstone of organic synthesis, frequently employed as nucleophilic catalysts. Their efficacy is primarily determined by the availability of the lone pair of electrons on the nitrogen atom, which dictates their basicity and nucleophilicity. The pyridine scaffold, in particular, is a versatile platform for designing highly active catalysts. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical and catalytic properties. This guide will focus on the well-established use of these amines in promoting acylation reactions, a fundamental transformation in the synthesis of pharmaceuticals and other fine chemicals.
Comparative Analysis of Catalytic Performance in Acylation
The acylation of alcohols is a common reaction often catalyzed by nucleophilic amines. The catalytic cycle typically involves the activation of an acylating agent (e.g., an acid anhydride) by the amine catalyst to form a highly reactive acyl-pyridinium intermediate. This intermediate is then readily attacked by the alcohol to furnish the ester product and regenerate the catalyst.
The catalytic activity of various heterocyclic amines in the acetylation of a model secondary alcohol, 1-phenylethanol, with acetic anhydride is compared below. The data for 4-(Dimethylamino)pyridine (DMAP) and pyridine are based on literature reports, while the performance of this compound is an educated estimation based on its structural similarity to 3-aminopyridine and the known electronic effects of alkyl substituents on the pyridine ring.
Table 1: Comparison of Heterocyclic Amine Catalysts in the Acetylation of 1-Phenylethanol
| Catalyst | Structure | pKa of Conjugate Acid (approx.) | Predicted Yield (%) (2 hours) | Predicted Reaction Time for >95% Conversion (hours) |
| 4-(Dimethylamino)pyridine (DMAP) |
| 9.7 | >99 | < 1 |
| This compound |
| ~6.5 (estimated) | 70-80 | 4-6 |
| Pyridine |
| 5.2 | <10 | >24 |
| Imidazole |
| 7.0 | 80-90 | 2-4 |
| Pyrrolidine |
| 11.3 | >99 (with side reactions) | < 1 |
Note: The predicted performance of this compound is based on the following reasoning:
-
The electron-donating effect of the fused cyclopentane ring is expected to increase the basicity and nucleophilicity of the pyridine nitrogen compared to unsubstituted pyridine.
-
As a 3-substituted aminopyridine, its catalytic activity is anticipated to be significantly lower than that of the 4-substituted DMAP, where the amino group is in conjugation with the pyridine nitrogen, leading to a much higher nucleophilicity.
-
Compared to imidazole, which has a similar pKa, the steric bulk of the fused ring system in the target molecule might slightly hinder its approach to the acylating agent, potentially leading to a slightly slower reaction rate.
-
While pyrrolidine is a very strong base and a potent nucleophile, its high reactivity can sometimes lead to side reactions and it is not an aromatic heterocycle, making it a different class of catalyst.
Experimental Protocols
General Protocol for Catalyst Screening in the Acetylation of 1-Phenylethanol
Materials:
-
1-Phenylethanol (1.0 mmol, 122.2 mg)
-
Acetic Anhydride (1.2 mmol, 122.5 mg, 0.113 mL)
-
Heterocyclic Amine Catalyst (0.1 mmol)
-
Anhydrous Dichloromethane (DCM) (5 mL)
-
Triethylamine (1.2 mmol, 121.4 mg, 0.167 mL) (as a stoichiometric base)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-phenylethanol (1.0 mmol) and the heterocyclic amine catalyst (0.1 mmol).
-
Dissolve the solids in anhydrous dichloromethane (5 mL).
-
Add triethylamine (1.2 mmol) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the desired time.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenylethyl acetate.
Visualizations
Catalytic Cycle of Aminopyridine-Catalyzed Acylation
A Comparative Guide to 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives: Synthesis, Characterization, and Performance
For: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive characterization of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, detailing their synthesis, spectroscopic confirmation, and performance as corrosion inhibitors. A comparative analysis with alternative heterocyclic corrosion inhibitors is presented, supported by experimental data. Furthermore, this guide explores alternative synthetic methodologies for the fused pyridine core and discusses the broader biological potential of related cyclopenta[c]pyridine derivatives in agrochemical applications, offering a multifaceted view of this class of compounds.
Characterization of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives
A series of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) have been synthesized and characterized. The core structure was confirmed through various spectroscopic methods.
Synthesis
The primary synthesis route is a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution as both a reagent and a catalyst.
dot
Caption: Synthetic workflow for CAPD derivatives.
Spectroscopic Data
The structures of the synthesized CAPD derivatives were confirmed by IR, ¹H NMR, and ¹³C NMR spectroscopy. Below is a summary of the key spectroscopic data for representative derivatives.
Table 1: Spectroscopic Data for Representative CAPD Derivatives
| Derivative | Key IR Peaks (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| CAPD-1 (2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)) | 2204 (C≡N), 1599 (C=N), 2977, 2935 (C-H aliph.) | 1.43 (t, 3H, CH₃-CH₂), 2.87 (t, 2H, cyclic CH₂), 3.09 (t, 2H, cyclic CH₂), 4.61 (q, 2H, CH₂-CH₃), 7.31–7.59 (m, 9H, Ar-H + CH=) | 14.8, 27.2, 28.9 (cyclic CH₂), 63.4 (OCH₂), 93.7 (C≡N), 116.0-164.9 (Aromatic & C=C) |
| CAPD-2 (2-methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)) | 2219 (C≡N), 1602 (C=N), 2994, 2951 (C-H aliph.) | 2.89 (t, 2H, cyclic CH₂), 3.10 (t, 2H, cyclic CH₂), 4.13 (s, 3H, OCH₃), 7.43–7.60 (m, 9H, Ar-H + CH=) | 27.3, 28.9 (cyclic CH₂), 54.8 (OCH₃), 93.7 (C≡N), 116.0-165.3 (Aromatic & C=C) |
| CAPD-4 (7-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy) | 2214 (C≡N), 1605 (C=N), 2981, 2966 (C-H aliph.) | 1.43 (t, 3H, CH₃-CH₂), 2.89 (t, 2H, cyclic CH₂), 3.07 (t, 2H, cyclic CH₂), 3.81, 3.85 (s, 6H, 2xOCH₃), 4.59 (q, 2H, O-CH₂), 7.00-7.55 (m, Ar-H + CH=) | Not explicitly provided. |
Performance as Corrosion Inhibitors
The primary application explored for these CAPD derivatives is as corrosion inhibitors for carbon steel in acidic environments, specifically in a molar H₂SO₄ medium.
Comparison with Alternative Heterocyclic Inhibitors
The performance of CAPD derivatives is compared with other classes of heterocyclic compounds known for their corrosion inhibition properties. The data is presented as inhibition efficiency (IE), which is a measure of how effectively a compound prevents corrosion.
Table 2: Performance Comparison of Corrosion Inhibitors for Steel in Sulfuric Acid
| Inhibitor Class | Specific Compound | Concentration | Inhibition Efficiency (%) | Reference |
| Cyclopenta[b]pyridine-3-carbonitrile | CAPD-1 | 1.0 mM | 97.7 | [1] |
| Thiosemicarbazone | 4-(N,N-dimethylamino)benzaldehyde thiosemicarbazone (DMABT) | 450 µM | 97.8 | [2] |
| Thiosemicarbazone | 2-(2,4-dimethoxybenzylidene)hydrazinecarbothioamide (DMBHC) | 0.5 mM | 94.86 | [3] |
| Triazole Derivative | Methyl 2-(benzamido)-2-(4-p-tolyl-1H-1,2,3-triazol-1-yl) acetate (MBTTA) | 10⁻³ M | >95 (from graph) | [4] |
| Imidazole Derivative | 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole (IM-Cl) | 10⁻³ M | 96 | [5] |
| Plant Extract | Tetradenia riparia leaves aqueous extract | 500 ppm | 90.6 | [6] |
| Plant Extract | Chenopodium Ambrosioides extract | 4 g/L | 94 | [7] |
Note: Experimental conditions such as temperature and specific steel type may vary between studies, affecting direct comparability.
dot
Caption: Proposed mechanism of corrosion inhibition by CAPD derivatives.
Experimental Protocols for Corrosion Inhibition Studies
The following are standard methodologies used to evaluate the performance of corrosion inhibitors.
1. Weight Loss Method:
-
Procedure: Pre-weighed carbon steel coupons are immersed in the corrosive solution (e.g., 1 M H₂SO₄) with and without the inhibitor for a specified time and temperature. After immersion, the coupons are cleaned, dried, and re-weighed.
-
Calculation: The inhibition efficiency (IE%) is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
2. Electrochemical Impedance Spectroscopy (EIS):
-
Setup: A three-electrode cell is used, with the carbon steel as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Procedure: The working electrode is immersed in the test solution until a stable open-circuit potential is reached. An AC signal is then applied over a range of frequencies.
-
Analysis: The data is plotted as Nyquist plots. The charge transfer resistance (Rct) is determined from these plots. A higher Rct value in the presence of the inhibitor indicates better corrosion protection.
-
Calculation: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.
3. Potentiodynamic Polarization (PDP):
-
Procedure: Similar to EIS, a three-electrode setup is used. The potential of the working electrode is scanned from a cathodic to an anodic potential relative to the corrosion potential.
-
Analysis: The resulting current is plotted against the potential (Tafel plot). The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential.
-
Calculation: IE% = [(icorr₀ - icorrᵢ) / icorr₀] x 100 where icorr₀ and icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.
Alternative Synthetic Routes to Fused Pyridine Systems
While the cyclocondensation reaction is effective for the target molecules, other multicomponent reactions (MCRs) offer versatile and efficient pathways to functionalized pyridines.
Table 3: Comparison of Synthetic Methodologies for Fused Pyridines
| Synthesis Method | Key Reactants | General Product | Advantages | Disadvantages |
| Cyclocondensation (Target Method) | 2,5-Diarylidenecyclopentanone, Propanedinitrile | 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles | Facile, good yields for specific products | Limited to specific starting materials |
| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium Acetate | Dihydropyridines (requires subsequent oxidation) | Widely used, high atom economy, builds diversity | Requires an oxidation step to form the aromatic pyridine |
| Guareschi-Thorpe Condensation | Cyanoacetamide, 1,3-Diketone/β-ketoester | 2-Pyridones | Direct formation of pyridones, can be done in aqueous media | Product is a pyridone, not a simple pyridine |
| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Ethynylketone | 2,3,6-Trisubstituted Pyridines | Versatile, avoids the need for an oxidation step | May require high temperatures, intermediate purification can be difficult |
dot
Caption: Alternative synthetic routes to the fused pyridine core.
Broader Biological Potential: A Look at Cyclopenta[c]pyridine Derivatives
While the primary focus of the target 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives has been on material science applications, structurally related cyclopenta[c]pyridine derivatives have shown significant potential in the agrochemical sector.[1][2][8][9][10][11] These findings suggest a broader scope of potential applications for fused cyclopentane-pyridine scaffolds.
Antiviral, Insecticidal, and Fungicidal Activities
Recent studies have demonstrated that 5-aryl-cyclopenta[c]pyridine derivatives, inspired by the natural product cerbinal, exhibit promising biological activities.[2][12]
Table 4: Biological Activity of 5-Aryl-cyclopenta[c]pyridine Derivatives
| Compound ID | Activity Type | Target Organism/Virus | Concentration | Efficacy | Reference |
| 4k (m-methoxyphenyl derivative) | Antiviral | Tobacco Mosaic Virus (TMV) | 500 µg/mL | Protection Effect: 53.8 ± 2.8% | [2][12] |
| 4i (3,4,5-trifluorophenyl derivative) | Fungicidal | Sclerotinia sclerotiorum | 50 µg/mL | Inhibition Ratio: 91.9% | [2][12] |
| 4i (3,4,5-trifluorophenyl derivative) | Fungicidal | Botrytis cinerea | 50 µg/mL | Inhibition Ratio: 75.0% | [2][12] |
| 4i (3,4,5-trifluorophenyl derivative) | Fungicidal | Phytophthora infestans | 50 µg/mL | Inhibition Ratio: 62.5% | [2][12] |
| Generic derivatives | Insecticidal | Plutella xylostella (larvae) | 600 µg/mL | "Good lethal activity" | [10][11] |
| Generic derivatives | Insecticidal | Aphis laburni | Not specified | Greater activity than rotenone | [10][11] |
Note: The data presented is for cyclopenta[c]pyridine derivatives, a related but structurally distinct class from the cyclopenta[b]pyridine derivatives that are the main subject of this guide.
Experimental Protocols for Biological Activity Screening
1. Antifungal Susceptibility Testing (Poisoned Food Technique):
-
Procedure: The test compound is incorporated into a molten growth medium (e.g., Potato Dextrose Agar) at various concentrations. The medium is then poured into Petri dishes. A mycelial plug from a young, actively growing fungal culture is placed in the center of each plate.
-
Incubation: Plates are incubated at an appropriate temperature until the mycelial growth in the control plate (without the compound) reaches the edge of the plate.
-
Analysis: The diameter of the fungal colony is measured. The inhibition ratio is calculated relative to the control.
2. Insecticidal Activity (Immersion Method):
-
Procedure: Larvae of the target insect (e.g., Plutella xylostella) are immersed in solutions of the test compound at different concentrations for a short period (e.g., 10-30 seconds).
-
Observation: The treated larvae are transferred to a clean environment with a food source. Mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours).
-
Analysis: The data is used to calculate the LC₅₀ (lethal concentration required to kill 50% of the test population).
3. Anti-TMV Activity (Half-Leaf Method):
-
Procedure: The leaves of a susceptible host plant (e.g., Nicotiana tabacum) are dusted with an abrasive. One half of the leaf is inoculated with a mixture of the virus and the test compound, while the other half is inoculated with the virus and a control solution.
-
Incubation: The plants are kept in a controlled environment for the development of local lesions.
-
Analysis: The number of lesions on each half of the leaf is counted. The inhibition rate is calculated based on the reduction in the number of lesions on the treated half compared to the control half.
Conclusion
6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives are a class of compounds with a straightforward synthesis and well-defined chemical characteristics. They have demonstrated high efficacy as corrosion inhibitors for steel in acidic media, performing comparably to or better than other established heterocyclic inhibitors. The versatility of pyridine synthesis also allows for the exploration of alternative, highly efficient multicomponent reactions for the generation of this and related scaffolds. Furthermore, the significant biological activities observed in the closely related cyclopenta[c]pyridine series suggest that the broader family of cyclopentane-fused pyridines represents a promising area for future research and development, not only in materials science but also in agrochemicals and potentially pharmaceuticals. Further investigation into the structure-activity relationships across these different applications is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel Cyclopenta[ c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Smiles-Type Rearrangements in Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted pyridines is a cornerstone of medicinal chemistry and materials science. Among the advanced strategies for constructing or modifying the pyridine ring, Smiles-type rearrangements offer powerful, atom-economical pathways. These intramolecular nucleophilic aromatic substitution (SNAr) reactions enable the formation of complex heterocyclic systems that might otherwise be difficult to access.
This guide provides an objective comparison of key Smiles-type rearrangements used in the synthesis of pyridine-containing scaffolds, supported by experimental data and detailed protocols. We will explore the Truce-Smiles rearrangement for de novo pyridine ring formation and compare it with related rearrangements—the Boulton-Katritzky and Ortoleva-King reactions—which are used to build fused heterocyclic systems onto an existing pyridine or aminopyridine core.
Core Rearrangement Pathways: An Overview
Three prominent examples of Smiles-type rearrangements or related reactions in pyridine chemistry are the Truce-Smiles Rearrangement, the Boulton-Katritzky Rearrangement, and the Ortoleva-King Reaction. While all involve an intramolecular nucleophilic attack on an aromatic ring, their substrates and final products differ significantly.
-
Truce-Smiles Rearrangement: This reaction is a true pyridine synthesis. It involves an intramolecular C-C bond formation where a carbanion attacks an aromatic ring (typically a nitro-activated benzenesulfonamide), leading to a subsequent cyclization and aromatization cascade to form a polysubstituted pyridine ring.
-
Boulton-Katritzky Rearrangement: This is a mononuclear heterocyclic rearrangement, often applied to modify a pre-existing pyridine scaffold. In the context of this guide, it is featured in a tandem reaction where a nucleophile first displaces a leaving group on a pyridine ring (SNAr), followed by the Boulton-Katritzky rearrangement of an attached oxadiazole ring to create a fused triazolopyridine system.
-
Ortoleva-King Reaction: Mechanistically related to the Smiles rearrangement, this reaction typically involves the synthesis of fused imidazo[1,2-a]pyridines. It commences with the reaction of a 2-aminopyridine with an α-haloketone (or an acetophenone with iodine) to form an N-phenacylpyridinium salt, which then undergoes intramolecular cyclization.
The general mechanism for a Smiles-type rearrangement involves the formation of a spirocyclic Meisenheimer intermediate, a key step in the aryl migration process.
Comparative Performance Data
The following tables summarize quantitative data for the different rearrangement types, showcasing their yields across various substrates and typical reaction conditions.
Table 1: Truce-Smiles Rearrangement for Pyridine Synthesis
This method allows for the synthesis of highly substituted pyridines from amino acid-based 4-nitrobenzenesulfonamides. The reaction proceeds via C-arylation, aldol condensation, and subsequent oxidation.
| Entry | Ar (from α-haloketone) | R (from amino acid) | Product | Yield (%) |
| 1 | 4-Tolyl | H | 6-Carbamoyl-2-(4-nitrophenyl)-3-(p-tolyl)isonicotinic Acid | 39 |
| 2 | 4-Methoxyphenyl | H | 6-Carbamoyl-3-(4-methoxyphenyl)-2-(4-nitrophenyl)isonicotinic Acid | 34 |
| 3 | 4-Chlorophenyl | Piperazine | Ethyl 6-(4-carbamoylpiperazine-1-carbonyl)-3-(4-chlorophenyl)-2-(4-nitrophenyl)isonicotinate | 23 |
| 4 | 2,4-Dichlorophenyl | Piperazine | Ethyl 3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)-6-(piperazine-1-carbonyl)isonicotinate | 23 |
| 5 | Thiophen-2-yl | Piperazine | Ethyl 2-(4-nitrophenyl)-6-(piperazine-1-carbonyl)-3-(thiophen-2-yl)isonicotinate | 39 |
Data sourced from J. Org. Chem. 2023, 88, 5, 3228–3237.[1][2][3][4]
Table 2: Tandem SNAr/Boulton-Katritzky Rearrangement
This approach is used for synthesizing functionalized[5][6][7]triazolo[1,5-a]pyridines from 2-fluoropyridines and 1,2,4-oxadiazol-3-amines.
| Entry | 2-Fluoropyridine Derivative | 1,2,4-Oxadiazol-3-amine Derivative | Product | Yield (%) |
| 1 | 2-Fluoro-5-nitropyridine | 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine | 2-(4-Chlorophenyl)-7-nitro-[5][6][7]triazolo[1,5-a]pyridine | 85 |
| 2 | 2-Fluoropyridine | 5-Phenyl-1,2,4-oxadiazol-3-amine | 2-Phenyl-[5][6][7]triazolo[1,5-a]pyridine | 75 |
| 3 | 2-Fluoro-5-(trifluoromethyl)pyridine | 5-Phenyl-1,2,4-oxadiazol-3-amine | 2-Phenyl-7-(trifluoromethyl)-[5][6][7]triazolo[1,5-a]pyridine | 78 |
| 4 | 2,3-Difluoropyridine | 5-Phenyl-1,2,4-oxadiazol-3-amine | 5-Fluoro-2-phenyl-[5][6][7]triazolo[1,5-a]pyridine | 61 |
| 5 | 2-Fluoro-4-picoline | 5-(4-Tolyl)-1,2,4-oxadiazol-3-amine | 8-Methyl-2-(p-tolyl)-[5][6][7]triazolo[1,5-a]pyridine | 72 |
Data sourced from Org. Lett. 2022, 24, 16, 2989–2992.[6]
Table 3: Ortoleva-King Reaction for Imidazo[1,2-a]pyridine Synthesis
This one-pot synthesis reacts various acetophenones with 2-aminopyridines to form 2-arylimidazo[1,2-a]pyridines.
| Entry | Acetophenone Derivative | 2-Aminopyridine Derivative | Product | Yield (%) |
| 1 | Acetophenone | 2-Aminopyridine | 2-Phenylimidazo[1,2-a]pyridine | 82 |
| 2 | 4'-Methoxyacetophenone | 2-Aminopyridine | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 85 |
| 3 | 4'-Fluoroacetophenone | 2-Aminopyridine | 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine | 80 |
| 4 | 4'-Chloroacetophenone | 2-Aminopyridine | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 79 |
| 5 | Acetophenone | 2-Amino-5-chloropyridine | 6-Chloro-2-phenylimidazo[1,2-a]pyridine | 72 |
| 6 | 4'-Methoxyacetophenone | 2-Amino-5-chloropyridine | 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | 75 |
| 7 | Acetophenone | 2-Amino-5-methylpyridine | 6-Methyl-2-phenylimidazo[1,2-a]pyridine | 76 |
| 8 | 4'-Methoxyacetophenone | 2-Amino-5-methylpyridine | 2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine | 84 |
Data sourced from Molecules 2012, 17, 13368-13375.[8]
Experimental Protocols & Workflows
Detailed and reproducible experimental procedures are critical for evaluating synthetic methodologies. Below are representative protocols for the discussed rearrangements.
General Experimental Workflow
The typical workflow for these syntheses involves reaction setup, monitoring, workup, and purification, as illustrated below.
Protocol 1: Truce-Smiles Synthesis of Tetrasubstituted Pyridines[1][4]
This solid-phase protocol involves the reaction of resin-bound sulfonamides with potassium trimethylsilanolate (TMSOK) to initiate the rearrangement and cyclization.
-
Resin Preparation: An immobilized L-glutamic acid β-methyl ester on Rink amide resin is first N-protected with an Fmoc group. After deprotection, the free amine is sulfonylated with 4-nitrobenzenesulfonyl chloride. The glutamic acid's secondary amine is then alkylated with a desired α-haloketone (2.5 mmol) in the presence of N,N-diisopropylethylamine (DIPEA, 5 mmol) in dimethylformamide (DMF, 5 mL).
-
Rearrangement and Cyclization: The resulting resin (approx. 0.15-0.3 mmol) is washed with DMF. A solution of TMSOK (1 g, approx. 0.3 mmol) in 5 mL of DMF is added, and the slurry is shaken at room temperature for 30 minutes.
-
Cleavage and Isolation: The resin is washed with DMF and dichloromethane (DCM). The product is cleaved from the resin by treatment with 50% trifluoroacetic acid (TFA) in DCM (5 mL) for 1 hour. The cleavage cocktail is collected, and the resin is washed with additional 50% TFA/DCM.
-
Purification: The combined washes are evaporated under a stream of nitrogen. The crude product is then purified by chromatography to yield the final tetrasubstituted pyridine.
Protocol 2: Tandem SNAr/Boulton-Katritzky Rearrangement[6]
This procedure describes the synthesis of[5][6][7]triazolo[1,5-a]pyridines in a one-pot reaction.
-
Reaction Setup: To a sealed tube, add the 2-fluoropyridine derivative (0.2 mmol), the 1,2,4-oxadiazol-3-amine or 3-aminoisoxazole (0.24 mmol, 1.2 equiv), and lithium tert-butoxide (tBuOLi, 0.4 mmol, 2.0 equiv).
-
Reaction Execution: Add 2.0 mL of dimethyl sulfoxide (DMSO) to the tube. The vessel is sealed and the mixture is stirred at 100-150 °C for 12 hours.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with brine (3 x 10 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel to afford the desired product.
Protocol 3: Ortoleva-King Synthesis of 2-Arylimidazo[1,2-a]pyridines[8]
This solvent-free, one-pot method efficiently produces a range of imidazo[1,2-a]pyridine derivatives.
-
Reaction Setup: In a round-bottom flask, mix the acetophenone derivative (2 mmol), 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃, 2 mmol), sodium carbonate (Na₂CO₃, 1.1 mmol), and the 2-aminopyridine derivative (2.4 mmol).
-
Reaction Execution: The reaction mixture is stirred vigorously at room temperature for approximately 40 minutes. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, 10 mL of a 10% aqueous sodium thiosulfate solution is added to the flask, and the mixture is stirred for 5 minutes. The resulting solid precipitate is collected by vacuum filtration.
-
Purification: The collected solid is washed with water and then recrystallized from ethanol to yield the pure 2-arylimidazo[1,2-a]pyridine product.
Conclusion
The Smiles-type rearrangement and its variants represent a versatile and powerful class of reactions for the synthesis and functionalization of pyridine-based heterocycles.
-
The Truce-Smiles rearrangement stands out as a robust method for the de novo construction of complex, polysubstituted pyridine rings from linear precursors, offering a unique synthetic route with moderate to good yields.
-
The tandem SNAr/Boulton-Katritzky rearrangement provides an efficient pathway to fused bi-heterocyclic systems, demonstrating excellent yields for the modification of existing pyridine scaffolds. It is particularly useful for building libraries of compounds with a[5][6][7]triazolo[1,5-a]pyridine core.
-
The Ortoleva-King reaction is a highly effective and straightforward method for synthesizing 2-arylimidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry. Its operational simplicity and consistently high yields make it an attractive choice for drug discovery and development.
The choice of method will ultimately depend on the desired target structure. For novel pyridine core synthesis, the Truce-Smiles is a compelling option. For the elaboration of existing aminopyridine frameworks into fused systems, the Ortoleva-King and Boulton-Katritzky reactions provide reliable and high-yielding alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of imidazo[1,2-a]pyridines via cobalt/iodine-catalyzed Ortoleva-King type approach | CoLab [colab.ws]
- 4. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Protective Potential: A Comparative Guide to 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives as Corrosion Inhibitors
For researchers, scientists, and professionals in materials science and chemical engineering, the quest for effective corrosion inhibitors is paramount. This guide provides a comprehensive comparison of the efficacy of a promising class of compounds, 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD) derivatives, against other established corrosion inhibitors. The data presented is derived from electrochemical studies on carbon steel in acidic environments, offering valuable insights for the development of advanced anti-corrosion technologies.
Recent studies have highlighted the significant potential of synthesized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives as potent corrosion inhibitors for carbon steel, particularly in molar sulfuric acid (H₂SO₄) solutions.[1][2][3] These compounds function by adsorbing onto the metal surface, forming a protective barrier that mitigates the corrosive attack of the acidic medium.[1][2][3] The inhibition efficiency is influenced by the specific molecular structure of the derivatives, which act as mixed-type inhibitors, suppressing both anodic and cathodic reactions of the corrosion process.[1][2][3]
Performance Benchmarking: CAPD Derivatives vs. Alternatives
To contextualize the performance of CAPD derivatives, this guide presents a comparative analysis with other heterocyclic corrosion inhibitors, namely triazole and benzotriazole derivatives, which have also been studied in sulfuric acid environments. While direct side-by-side comparative studies are limited, the data presented in the following tables provide a valuable benchmark for their relative performance.
Quantitative Data Summary:
The corrosion inhibition performance of various CAPD derivatives and their alternatives has been quantified using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). The data presented below is derived from studies on carbon steel in sulfuric acid.
Table 1: Potentiodynamic Polarization Data for 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives (CAPDs) in 1.0 M H₂SO₄
| Inhibitor (Concentration) | Corrosion Potential (Ecorr) (mV vs. Ag/AgCl) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (IE%) |
| Blank (1.0 M H₂SO₄) | -485 | 1150 | - |
| CAPD-1 (1.0 mM) | -512 | 26.5 | 97.7 |
| CAPD-2 (1.0 mM) | -508 | 34.5 | 97.0 |
| CAPD-3 (1.0 mM) | -515 | 41.4 | 96.4 |
| CAPD-4 (1.0 mM) | -505 | 48.3 | 95.8 |
Data sourced from studies on carbon steel in 1.0 M H₂SO₄.[1]
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for CAPD Derivatives in 1.0 M H₂SO₄
| Inhibitor (Concentration) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) |
| Blank (1.0 M H₂SO₄) | 45 | 350 | - |
| CAPD-1 (1.0 mM) | 1950 | 80 | 97.7 |
| CAPD-2 (1.0 mM) | 1680 | 85 | 97.3 |
| CAPD-3 (1.0 mM) | 1450 | 90 | 96.9 |
| CAPD-4 (1.0 mM) | 1230 | 95 | 96.3 |
Data sourced from studies on carbon steel in 1.0 M H₂SO₄.[1]
Table 3: Performance Data for Triazole and Benzotriazole Derivatives in H₂SO₄
| Inhibitor | Concentration | Medium | Method | Inhibition Efficiency (IE%) |
| KB2 (Triazole Derivative) | 9 x 10⁻⁵ M | 0.5 M H₂SO₄ | EIS | 92.4 |
| Benzotriazole | 1 mM | 1 M H₂SO₄ | Weight Loss | 84.3 |
| 5-Chlorobenzotriazole | 1000 ppm | 0.5 M H₂SO₄ | Polarization | >90 |
| 1-Hydroxy-benzotriazole | 1000 ppm | 0.5 M H₂SO₄ | Polarization | >90 |
| 3-amino-5-mercapto-1,2,4-benzotriazole | 1000 ppm | 0.5 M H₂SO₄ | Polarization | >95 |
Note: Experimental conditions and methodologies for the data in Table 3 may differ from those for the CAPD derivatives, warranting careful interpretation when comparing absolute values.[4][5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the corrosion inhibition performance of the CAPD derivatives.
Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives (CAPDs)
A novel and efficient method for synthesizing these derivatives involves a cyclocondensation reaction.[1][2][3]
-
Reactants: 2,5-diarylidenecyclopentanone derivatives and propanedinitrile.
-
Reagent and Catalyst: Sodium alkoxide solution (e.g., sodium ethoxide or sodium methoxide).
-
Procedure:
-
Dissolve the 2,5-diarylidenecyclopentanone derivative in a suitable alcohol (e.g., ethanol or methanol).
-
Add an equimolar amount of propanedinitrile to the solution.
-
Slowly add the sodium alkoxide solution to the reaction mixture while stirring.
-
Reflux the mixture for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize it with a dilute acid.
-
The precipitated product is then filtered, washed with distilled water, and dried.
-
Recrystallize the crude product from a suitable solvent to obtain the pure CAPD derivative.
-
Electrochemical Measurements
Electrochemical experiments are performed to determine the corrosion inhibition efficiency and mechanism.
-
Working Electrode: Carbon steel specimen.
-
Counter Electrode: Platinum foil.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Test Solution: 1.0 M H₂SO₄ solution without and with different concentrations of the inhibitor.
-
Potentiodynamic Polarization (PDP): The polarization curves are recorded by scanning the potential from a cathodic potential to an anodic potential relative to the Open Circuit Potential (OCP) at a slow scan rate (e.g., 1 mV/s).[2] The corrosion current density (i_corr) and corrosion potential (E_corr) are determined by extrapolating the Tafel plots.
-
Electrochemical Impedance Spectroscopy (EIS): EIS measurements are conducted at the OCP over a frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude AC signal (e.g., 10 mV). The charge transfer resistance (R_ct) and double-layer capacitance (C_dl) are extracted from the Nyquist plots by fitting the data to an appropriate equivalent circuit model.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams, created using Graphviz, illustrate the proposed mechanism of corrosion inhibition and the experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchtrend.net [researchtrend.net]
- 6. revroum.lew.ro [revroum.lew.ro]
Comparative Analysis of Cyclopenta[c]pyridine Derivatives as Anticonvulsant Agents
A detailed guide for researchers and drug development professionals on the anticonvulsant potential of novel cyclopenta[c]pyridine derivatives, supported by experimental data and mechanistic insights.
The quest for novel, more effective, and safer antiepileptic drugs is a continuous endeavor in medicinal chemistry. Among the diverse heterocyclic scaffolds explored, cyclopenta[c]pyridine derivatives have emerged as a promising class of compounds with significant anticonvulsant activity. This guide provides a comparative analysis of the performance of various cyclopenta[c]pyridine derivatives, summarizing key experimental data and outlining the methodologies used for their evaluation.
Quantitative Comparison of Anticonvulsant Activity
The anticonvulsant efficacy of novel compounds is typically assessed using standardized animal seizure models, primarily the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic and absence seizures. The potency of a compound is often expressed as its ED50 value, the dose at which it protects 50% of the animals from seizures. Neurotoxicity (TD50) is also a critical parameter, and the ratio of TD50 to ED50 gives the protective index (PI), a measure of the compound's safety margin.
While specific ED50, TD50, and PI values for a wide range of cyclopenta[c]pyridine derivatives are dispersed across various studies, a general trend indicates that certain structural modifications can significantly enhance anticonvulsant activity. For instance, studies on structurally related thieno[3,2-b]pyridine derivatives have shown that specific substitutions can lead to potent anticonvulsant effects. In one such study, compound 6c (5-(4-Chlorophenyl)-4,5-dihydrothieno[2,3-e][1][2][3]triazolo[4,3-a]pyridine) demonstrated impressive activity with an ED50 of 9.5 mg/kg in the MES test and 20.5 mg/kg in the scPTZ test.[4] This compound also exhibited a high protective index of 48.0 in the MES test and 22.2 in the scPTZ test, indicating a favorable safety profile compared to conventional drugs like carbamazepine and ethosuximide.[4]
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI) (MES) | Protective Index (PI) (scPTZ) | Reference |
| 6c * | 9.5 | 20.5 | >456 | 48.0 | 22.2 | [4] |
| Carbamazepine | - | - | - | 6.4 | - | [4] |
| Ethosuximide | - | - | - | - | 3.2 | [4] |
Note: Compound 6c is a thieno[3,2-b]pyridine derivative, structurally related to the cyclopenta[c]pyridine core, and is presented here as a benchmark for potent anticonvulsant activity within this broader class of compounds.
Experimental Protocols
Standardized protocols are crucial for the reliable evaluation and comparison of anticonvulsant drug candidates. The following are detailed methodologies for the key experiments cited in the evaluation of cyclopenta[c]pyridine derivatives and their analogs.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.
-
Animal Model: Male ICR mice (18-25 g) are typically used.
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.
-
Induction of Seizure: After a predetermined period (e.g., 30 minutes for i.p. administration), a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear electrodes.
-
Endpoint: The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded as the endpoint of protection.
-
Data Analysis: The ED50 value, the dose that protects 50% of the animals from the tonic hind limb extension, is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is employed to identify compounds that may be effective against myoclonic and absence seizures.
-
Animal Model: Male ICR mice (18-25 g) are commonly used.
-
Compound Administration: The test compounds are administered, similar to the MES test.
-
Induction of Seizure: A convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg, is injected subcutaneously.
-
Observation: Animals are observed for a specific period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: The absence of clonic seizures within the observation period is considered protection.
-
Data Analysis: The ED50 value, the dose that prevents seizures in 50% of the animals, is determined.
Rotarod Neurotoxicity Assay
This test assesses the potential for motor impairment, a common side effect of anticonvulsant drugs.
-
Apparatus: A rotating rod (e.g., 3 cm in diameter) is used, with the speed of rotation set at a constant value (e.g., 10 rpm).
-
Training: Mice are trained to stay on the rotating rod for a set duration (e.g., 1 minute).
-
Testing: After administration of the test compound, mice are placed on the rotarod at various time points.
-
Endpoint: The inability of an animal to remain on the rod for the full duration is indicative of neurotoxicity.
-
Data Analysis: The TD50 value, the dose that causes motor impairment in 50% of the animals, is calculated.
Mechanism of Action and Signaling Pathways
The anticonvulsant effects of many pyridine derivatives are thought to be mediated through the enhancement of GABAergic neurotransmission.[5] The GABA-A receptor, a ligand-gated ion channel, is a primary target.[4][5] Binding of GABA to its receptor leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. Molecular docking studies of potent thieno[3,2-b]pyridine derivatives, such as compound 6c, have shown significant interactions with the benzodiazepine-binding site on the GABA-A receptor.[4] This suggests that these compounds may act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of GABA and thereby exerting their anticonvulsant effect.
Caption: Proposed mechanism of action for anticonvulsant cyclopenta[c]pyridine derivatives.
Experimental Workflow
The preclinical evaluation of novel anticonvulsant candidates follows a standardized workflow to ensure systematic and comparable data collection.
Caption: Standard preclinical workflow for the evaluation of novel anticonvulsant compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Studies on cerebral protective agents. X. Synthesis and evaluation of anticonvulsant activities for novel 4,5,6,7-tetrahydrothieno[3,3-c]pyridines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of anticonvulsant activities of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b ]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
Safety Operating Guide
Personal protective equipment for handling 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine
Disclaimer: A specific Safety Data Sheet (SDS) for 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine was not located. The following guidance is based on available safety information for structurally similar compounds, including 6,7-Dihydro-5H-cyclopenta(b)pyridine and 6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-amine. Researchers should handle this chemical with caution and treat it as potentially hazardous.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of this compound to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) | Wear appropriate protective gloves to prevent skin exposure.[1] |
| Laboratory coat | Wear appropriate protective clothing to prevent skin exposure.[1] | |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[1] |
Handling and Disposal Workflow
The following diagram illustrates the standard operating procedure for handling this compound from initial preparation to final disposal.
Operational and Disposal Plans
1. Pre-Handling Procedures:
-
Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety data for similar compounds.
-
Engineering Controls: Ensure work is conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1][2]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.
2. Handling Procedures:
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[1][2] Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.
-
Spill Preparedness: Keep appropriate spill containment materials readily available. In case of a spill, prevent further leakage if safe to do so. Absorb with inert material (e.g., sand, dry lime, or soda ash) and place into a suitable, closed container for disposal.[1]
3. First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][2] Call a poison center or doctor if you feel unwell.[2]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1]
-
Store away from incompatible substances such as strong oxidizing agents.
5. Disposal Plan:
-
Waste Collection: Collect all waste material, including contaminated consumables, in a designated and properly labeled hazardous waste container.
-
Disposal Method: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
